Benzyltrimethylsilane
説明
Structure
3D Structure
特性
IUPAC Name |
benzyl(trimethyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16Si/c1-11(2,3)9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRIWRLGWLMRJIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061116 | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
770-09-2 | |
| Record name | Benzyltrimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Trimethylbenzylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzyltrimethylsilane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=107 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, [(trimethylsilyl)methyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Trimethylbenzylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Benzyltrimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.107 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIMETHYLBENZYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HFX8B6Q8WC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Fundamental Properties of Benzyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the core properties of Benzyltrimethylsilane, a versatile organosilicon compound. The information is presented to be a valuable resource for professionals in research, scientific exploration, and drug development.
Chemical and Physical Properties
This compound is a colorless liquid with a characteristic odor. It is soluble in common organic solvents but insoluble in water. Its fundamental chemical and physical properties are summarized in the tables below for easy reference and comparison.
Table 1: General and Physical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆Si | [1][2] |
| Molecular Weight | 164.32 g/mol | [1][2] |
| CAS Number | 770-09-2 | [1][3][4] |
| Appearance | Liquid | [1] |
| Boiling Point | 187-191 °C at 760 mmHg | [1][3][4] |
| Density | 0.863 - 0.893 g/mL | [1][4][5] |
| Flash Point | 57 - 58.9 °C | [1][3][5] |
| Refractive Index | 1.475 | [5] |
Table 2: Chemical Identifiers of this compound
| Identifier | Value | Reference(s) |
| IUPAC Name | benzyl(trimethyl)silane | [1] |
| Synonyms | α-Trimethylsilyltoluene, Trimethyl(phenylmethyl)silane | [1][6] |
| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N | [1][3] |
| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1 | [1][6] |
Spectroscopic Properties
The structural elucidation of this compound is supported by various spectroscopic techniques. The key spectral data are summarized below.
Table 3: Spectroscopic Data of this compound
| Technique | Key Data | Reference(s) |
| ¹H NMR | δ (ppm): 7.19 (m, 2H, Ar-H), 7.06 (m, 1H, Ar-H), 6.99 (m, 2H, Ar-H), 2.07 (s, 2H, CH₂), -0.20 (s, 9H, Si(CH₃)₃) | [7] |
| ¹³C NMR | Predicted shifts: Aromatic carbons in the range of 124-141 ppm, CH₂ at ~25 ppm, and Si(CH₃)₃ at ~ -1.5 ppm. | [6] |
| ²⁹Si NMR | Chemical shift values are available in specialized databases. | [8] |
| Infrared (IR) | Characteristic peaks for C-H stretching of the aromatic ring and methyl groups, Si-C stretching, and aromatic overtones. | |
| Mass Spectrometry (MS) | Molecular Ion (M⁺) at m/z = 164. Key fragments at m/z = 149 [M-CH₃]⁺, 91 [C₇H₇]⁺ (tropylium ion), 73 [Si(CH₃)₃]⁺. | [9] |
Reactivity and Applications
This compound is a valuable reagent in organic synthesis, primarily due to the stabilizing effect of the silicon atom on an adjacent carbocation (the α-effect) and its ability to act as a benzyl (B1604629) anion equivalent.
Its reactivity is characterized by:
-
Electrophilic Substitution: The C-Si bond can be cleaved by electrophiles, leading to the formation of a new C-E bond at the benzylic position. This is particularly useful in Friedel-Crafts type reactions where the trimethylsilyl (B98337) group acts as a proton surrogate, directing the substitution to the benzylic carbon.
-
Photochemical Reactions: Under UV irradiation, this compound can undergo distinct photochemical processes depending on the solvent. In ethanol, benzyl radicals are formed, while in non-polar solvents like 3-methylpentane, α-trimethylsilylbenzyl radicals and radical cations are generated[10][11].
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol describes a common method for the preparation of this compound.
Reaction Scheme:
C₆H₅CH₂Cl + Mg → C₆H₅CH₂MgCl C₆H₅CH₂MgCl + (CH₃)₃SiCl → C₆H₅CH₂Si(CH₃)₃ + MgCl₂
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Benzyl chloride
-
Iodine crystal (as initiator)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Preparation of Grignard Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings.
-
Add a small crystal of iodine.
-
Add anhydrous diethyl ether or THF to cover the magnesium.
-
In the dropping funnel, place a solution of benzyl chloride in anhydrous diethyl ether or THF.
-
Add a small amount of the benzyl chloride solution to initiate the reaction (indicated by the disappearance of the iodine color and gentle refluxing).
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.
-
-
Reaction with Chlorotrimethylsilane:
-
Cool the freshly prepared benzylmagnesium chloride solution to 0 °C in an ice bath.
-
Add chlorotrimethylsilane dropwise via the dropping funnel with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
Visualizations
Synthesis of this compound
Caption: Synthesis of this compound.
Electrophilic Substitution Reaction
References
- 1. m.youtube.com [m.youtube.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. Friedel–Crafts Acylation [sigmaaldrich.com]
- 5. Benzyl chloride synthesis by chlorination or substitution [organic-chemistry.org]
- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 7. Biocatalytic Friedel‐Crafts Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
Benzyltrimethylsilane structure and molecular formula.
An In-depth Technical Guide to Benzyltrimethylsilane
Introduction
This compound, also known by its IUPAC name benzyl(trimethyl)silane and alternate name α-trimethylsilyltoluene, is an organosilicon compound that finds utility in organic synthesis.[1][2] This guide provides a comprehensive overview of its chemical structure, molecular formula, physicochemical properties, and typical experimental procedures relevant to its synthesis and handling. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Molecular Structure and Formula
This compound consists of a benzyl (B1604629) group (a benzene (B151609) ring attached to a methylene (B1212753) bridge, -CH₂-) bonded to a trimethylsilyl (B98337) group (-Si(CH₃)₃). The presence of the silicon atom significantly influences the chemical reactivity of the adjacent methylene group.
The molecular formula for this compound is C₁₀H₁₆Si .[1][2]
Caption: Chemical structure of this compound.
Physicochemical and Spectroscopic Data
The key properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and application in experimental settings.
| Property | Value |
| Molecular Formula | C₁₀H₁₆Si[1][2] |
| Molecular Weight | 164.32 g/mol [1][2] |
| CAS Number | 770-09-2[1][3] |
| Appearance | Liquid[2] |
| Boiling Point | 187-190 °C at 760 mmHg |
| Density | 0.863 g/mL[2] |
| Flash Point | 58.9 °C |
| InChIKey | MRIWRLGWLMRJIW-UHFFFAOYSA-N[2][3] |
| SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1[3][4] |
| ¹H NMR | Available data indicates characteristic peaks for the trimethylsilyl and benzyl protons.[5] |
| ¹³C NMR | Spectral data is available for this compound.[5] |
| ²⁹Si NMR | Available.[6] |
| Mass Spectrometry (GC-MS) | Major fragments observed at m/z = 73 (base peak), 164 (molecular ion), 149, and 121.[3][7] |
Experimental Protocols
The synthesis of this compound and related compounds often involves the reaction of a benzyl halide with a silylating agent or the reaction of a benzyl organometallic reagent with a halosilane. Below is a generalized experimental workflow for a typical synthesis.
Synthesis of N-Benzyl-1-(trimethylsilyl)methanamine (A Related Procedure)
A representative procedure for the synthesis of a related compound, N-benzyl-1-(trimethylsilyl)methanamine, is detailed in Organic Syntheses.[8] This procedure involves the reaction of benzylamine (B48309) with (chloromethyl)trimethylsilane.
Reaction:
A dry, three-necked, round-bottomed flask is equipped with a magnetic stirrer, a reflux condenser with a nitrogen inlet, and a thermometer.[8] The flask is charged with acetonitrile, followed by the addition of benzylamine.[8] (Chloromethyl)trimethylsilane is then added dropwise to the stirred solution.[8] The reaction mixture is heated to reflux and monitored for completion.
Work-up and Purification:
-
Cooling and Filtration: The reaction mixture is cooled to room temperature and then filtered to remove any solid byproducts.[8]
-
Extraction: The filtrate is concentrated, and the residue is taken up in a suitable organic solvent (e.g., hexane) and washed with water.[8] The aqueous layer is further extracted with the organic solvent.[8]
-
Drying and Concentration: The combined organic phases are dried over an anhydrous drying agent (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure using a rotary evaporator.[8]
-
Purification: The crude product can be further purified by distillation under reduced pressure or by column chromatography on silica (B1680970) gel.[9]
Caption: Generalized workflow for the synthesis and purification of a benzyl-silane compound.
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is important to avoid contact with skin and eyes and to prevent inhalation of vapors. Store in a cool, dry place under an inert atmosphere.[2] Always consult the Safety Data Sheet (SDS) before use.
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - this compound (C10H16Si) [pubchemlite.lcsb.uni.lu]
- 5. This compound(770-09-2) 1H NMR spectrum [chemicalbook.com]
- 6. spectrabase.com [spectrabase.com]
- 7. spectrabase.com [spectrabase.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Core Synthesis Pathways of Benzyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
Benzyltrimethylsilane, also known as (trimethylsilyl)methylbenzene, is a valuable organosilane compound widely utilized in organic synthesis.[1] Its applications range from serving as a stable benzyl (B1604629) anion equivalent to its use in cross-coupling reactions and as a protecting group.[1] This guide details the primary synthesis pathways, providing in-depth experimental protocols and comparative data to assist researchers in selecting and performing the optimal synthesis for their specific needs.
Grignard Reagent Pathway
The reaction of a benzyl Grignard reagent with a chlorosilane, typically trimethylsilyl (B98337) chloride, is one of the most classical and widely used methods for preparing this compound. This pathway is favored for its high yields and the ready availability of starting materials.[2]
Reaction Scheme
The general reaction involves the formation of benzylmagnesium halide (e.g., chloride or bromide) from the corresponding benzyl halide and magnesium metal, followed by quenching with trimethylsilyl chloride.[2]
Logical Pathway Diagram
Caption: Grignard pathway for this compound synthesis.
Quantitative Data Summary
| Starting Halide | Solvent | Yield (%) | Reference |
| Benzyl Chloride | Diethyl Ether | 87–98% | [2] |
| Benzyl Bromide | Diethyl Ether | High | [2] |
Note: Yields refer to the formation of the Grignard reagent, which is then typically used in situ.
Detailed Experimental Protocol
Method: Preparation of Benzylmagnesium Chloride and Subsequent Reaction with Trimethylsilyl Chloride.[2]
Materials:
-
Magnesium turnings (1.0 mol, 24.3 g)
-
Benzyl chloride (1.0 mol, 126.5 g)
-
Dry diethyl ether (500 mL)
-
Trimethylsilyl chloride (1.0 mol, 108.6 g)
-
Anhydrous conditions and inert atmosphere (Nitrogen or Argon) are critical.
Procedure:
-
Grignard Reagent Formation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer, place the magnesium turnings under an inert atmosphere.
-
Add approximately 50 mL of dry diethyl ether.
-
Dissolve the benzyl chloride in the remaining dry diethyl ether (450 mL) and add it to the dropping funnel.
-
Add a small portion of the benzyl chloride solution to the magnesium to initiate the reaction. Initiation can be aided by gentle warming or the addition of an iodine crystal.
-
Once the reaction begins (indicated by bubbling and turbidity), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.[2]
-
After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete reaction. The resulting gray-black solution is the benzylmagnesium chloride reagent.
-
-
Silylation:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add trimethylsilyl chloride dropwise via the dropping funnel to the stirred Grignard solution. An exothermic reaction will occur. Maintain the temperature below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-3 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture again to 0 °C and slowly quench by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Separate the organic layer. Extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and remove the solvent by rotary evaporation.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
-
Organolithium Pathway
The use of benzyllithium (B8763671), formed by the deprotonation of toluene (B28343) or from a benzyl halide, provides another effective route. Benzyllithium is a highly reactive nucleophile, leading to efficient silylation upon reaction with trimethylsilyl chloride.[3][4]
Reaction Scheme
This pathway typically involves the metallation of toluene using a strong base like n-butyllithium (n-BuLi) or sec-butyllithium, followed by the addition of trimethylsilyl chloride.[4][5]
Experimental Workflow Diagram
Caption: Workflow for this compound synthesis via Organolithium route.
Quantitative Data Summary
| Base | Solvent | Temperature | Yield (%) | Reference |
| n-Butyllithium | THF | -10 to 25 °C | ~85% | [3] |
| sec-Butyllithium | THF/Cyclic Ethers | -10 to 25 °C | High | [4][5] |
Note: Yields are highly dependent on the purity of reagents and strict anhydrous conditions.
Detailed Experimental Protocol
Method: Deprotonation of Toluene followed by Silylation.[4][5]
Materials:
-
Toluene (1.0 equiv), freshly distilled
-
Dry Tetrahydrofuran (THF)
-
n-Butyllithium (1.1 equiv) in hexanes
-
Trimethylsilyl chloride (1.2 equiv), freshly distilled
Procedure:
-
Benzyllithium Formation:
-
To a flame-dried, multi-necked flask under an inert atmosphere, add dry THF and toluene.
-
Cool the solution to -10 °C using an ice-salt bath.
-
Slowly add the n-butyllithium solution dropwise while maintaining the temperature. A red-orange color, characteristic of benzyllithium, should develop.
-
After addition, allow the mixture to stir at 0 °C for 2-4 hours.
-
-
Silylation:
-
Cool the benzyllithium solution back to -10 °C or 0 °C.
-
Add distilled trimethylsilyl chloride dropwise. The characteristic color of the benzyllithium will fade.
-
Once the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature. Stir for at least 12 hours.
-
-
Workup and Purification:
-
Carefully quench the reaction by the slow addition of water or saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and add diethyl ether.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting oil by vacuum distillation to obtain this compound.
-
Deborylative Silylation Pathway
A more modern approach involves the base-promoted deboronative silylation of benzylboronates. This metal-free method offers excellent functional group tolerance and operational simplicity, avoiding the need for highly reactive organometallic reagents like Grignard or organolithium compounds.[6]
Reaction Scheme
This method uses a readily available benzylboronate ester, a chlorosilane, and a simple alkoxide base like potassium tert-butoxide (KOtBu).[6]
Mechanism Overview Diagram
Caption: Deborylative silylation pathway for this compound.
Quantitative Data Summary
| Benzylboronate Substrate | Base | Solvent | Yield (%) | Reference |
| Benzylboronic acid pinacol (B44631) ester | KOtBu | THF | 76% (gram-scale) | [6] |
| Various substituted benzylboronates | KOtBu | THF | 62-89% | [6] |
Detailed Experimental Protocol
Method: Base-Promoted Deborylative Silylation.[6]
Materials:
-
Benzylboronic acid pinacol ester (1.0 equiv)
-
Potassium tert-butoxide (KOtBu) (1.5 equiv)
-
Trimethylsilyl chloride (TMSCl) (1.2 equiv)
-
Anhydrous THF
Procedure:
-
Reaction Setup:
-
In an oven-dried flask under an inert atmosphere, dissolve the benzylboronic acid pinacol ester in anhydrous THF.
-
Add potassium tert-butoxide to the solution and stir the resulting suspension at room temperature for 10-15 minutes.
-
-
Silylation:
-
Add trimethylsilyl chloride to the mixture via syringe.
-
Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
-
Workup and Purification:
-
Upon completion, quench the reaction with water.
-
Extract the mixture with ethyl acetate (B1210297) or diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure this compound.
-
References
- 1. This compound | C10H16Si Reagent | RUO [benchchem.com]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
Mechanism of action for Benzyltrimethylsilane in organic reactions.
An In-depth Technical Guide on the Mechanism of Action for Benzyltrimethylsilane in Organic Reactions
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This compound (BTMS) serves as a versatile and stable reagent in modern organic synthesis, primarily acting as a precursor to the benzyl (B1604629) nucleophile. Its utility stems from the unique reactivity of the benzylic carbon-silicon (C-Si) bond, which can be selectively cleaved under specific conditions to generate reactive intermediates. This guide provides a comprehensive overview of the principal mechanisms through which this compound participates in organic reactions. It covers the generation of benzyl anions via Lewis base-promoted desilylation, photochemical pathways leading to radical intermediates, and electrophilic substitution reactions. Detailed mechanistic pathways are illustrated, quantitative data from key studies are summarized, and representative experimental protocols are provided to offer a thorough resource for synthetic chemists.
Part 1: Nucleophilic Pathway via Benzyl Anion Generation
The most prevalent application of this compound is its role as a benzyl anion equivalent.[1] The cleavage of the C(sp³)–Si bond is typically initiated by a strong Lewis base, most commonly a fluoride (B91410) source, which exhibits a high affinity for silicon.[1] This process, known as desilylation, generates a transient benzyl carbanion that can subsequently react with a wide range of electrophiles.
Mechanism of Lewis Base-Promoted Desilylation
The reaction is initiated by the attack of a Lewis base, such as a fluoride ion (from sources like CsF or TBAF), on the silicon atom of this compound. This forms a hypervalent pentacoordinate silicate (B1173343) intermediate.[2] The formation of this intermediate weakens the adjacent C-Si bond, facilitating its cleavage to release a benzyl carbanion and a stable fluorotrimethylsilane (B1212599) byproduct. The generated benzyl anion is a potent nucleophile that readily attacks electrophilic species present in the reaction mixture.[2][3] This strategy enables monoselective benzylation and is compatible with various acidic functional groups.[2]
References
The Electron Donor Capacity of Benzyltrimethylsilane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the electron donor capabilities of Benzyltrimethylsilane (BTMS), a versatile reagent in modern organic synthesis. Its unique electronic properties, stemming from the α-trimethylsilyl group, enable it to participate in a range of chemical transformations, acting as a potent electron donor under specific conditions. This document details the quantitative measures of its electron-donating strength, explores its reactivity in key chemical processes, and provides detailed experimental protocols and mechanistic insights.
Core Concepts: The Electron-Donating Nature of this compound
The electron-donating properties of this compound are primarily attributed to the influence of the trimethylsilylmethyl group (-CH₂SiMe₃) attached to the benzene (B151609) ring. This group exerts a net electron-donating effect through a combination of inductive and hyperconjugative effects. This enhanced electron density on the aromatic ring and at the benzylic position makes BTMS susceptible to oxidation and reactive towards electrophiles, positioning it as a valuable tool in synthetic chemistry.
Quantitative Analysis of Electron Donor Capabilities
The electron-donating strength of this compound can be quantified through electrochemical and physical organic parameters. These values provide a basis for comparing its reactivity to other common organic molecules and for predicting its behavior in chemical reactions.
| Parameter | Value | Significance |
| Oxidation Potential | +1.55 V (vs. SCE in CH₃CN)[1] | This value indicates the potential required to remove an electron from this compound. A lower positive value compared to related unsubstituted aromatics signifies a greater ease of oxidation and thus stronger electron-donating character. |
| Hammett Constant (σ) | σ_meta : -0.16σ_para : -0.21 | These negative values confirm that the trimethylsilylmethyl group is electron-donating at both the meta and para positions. The more negative value for σ_para_ suggests a stronger electron-donating effect at the para position, likely due to a combination of inductive and hyperconjugative effects. |
Key Reactions and Mechanistic Pathways
This compound's electron donor capabilities are manifested in several key reaction types, most notably in photochemical single-electron transfer (SET) processes and Lewis base-promoted nucleophilic attacks.
Photochemical Single-Electron Transfer (SET) Reactions
Under photochemical conditions, this compound can act as an effective electron donor to a photoexcited catalyst. This process initiates a radical cascade, enabling the formation of new carbon-carbon bonds.
Mechanism:
-
A photosensitizer (e.g., an iridium or ruthenium complex) absorbs light and is promoted to an excited state.
-
The excited photosensitizer undergoes a single-electron transfer (SET) with this compound, which donates an electron to form the this compound radical cation.
-
The radical cation is unstable and readily undergoes desilylation to generate a benzyl (B1604629) radical.
-
This benzyl radical can then engage in various synthetic transformations, such as addition to an acceptor molecule.
Lewis Base-Promoted Nucleophilic Reactions
In the presence of a Lewis base, such as a fluoride (B91410) or carbonate salt, this compound can be activated to act as a potent nucleophile. This activation facilitates the attack on a wide range of electrophiles.
Mechanism:
-
A Lewis base (e.g., Fluoride ion) coordinates to the silicon atom of this compound.
-
This coordination forms a hypervalent, pentacoordinate silicate (B1173343) intermediate.
-
The formation of the pentacoordinate silicate weakens the carbon-silicon bond, increasing the nucleophilicity of the benzylic carbon.
-
The activated benzyl nucleophile then attacks an electrophile, leading to the formation of a new carbon-carbon bond and the release of the silyl (B83357) group.
Experimental Protocols
Detailed Methodology for Lewis Base-Promoted Arylation of 4-Cyanopyridine (B195900)
This protocol describes the reaction of this compound with 4-cyanopyridine, promoted by cesium fluoride, to yield 4-benzylpyridine.
Materials:
-
4-Cyanopyridine
-
This compound
-
Cesium Fluoride (CsF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Anhydrous Diethyl Ether
-
Saturated aqueous Sodium Bicarbonate solution
-
Brine
-
Anhydrous Magnesium Sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Syringes
-
Septum
-
Nitrogen or Argon inlet
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4-cyanopyridine (1.0 mmol, 1.0 eq).
-
Addition of Reagents: Add anhydrous DMSO (5.0 mL) to the flask and stir until the 4-cyanopyridine is fully dissolved. To this solution, add this compound (1.2 mmol, 1.2 eq) via syringe.
-
Initiation of Reaction: In a separate vial, dissolve Cesium Fluoride (1.5 mmol, 1.5 eq) and 18-crown-6 (0.1 mmol, 0.1 eq) in a minimal amount of anhydrous DMSO. Add this solution to the reaction mixture dropwise.
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 3-5 hours.
-
Work-up: Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution (10 mL). Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
-
Purification: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure 4-benzylpyridine.
Quantitative Data from a Representative Reaction:
| Electrophile | Lewis Base System | Time (h) | Yield (%) |
| 4-Cyanopyridine | CsF, 18-crown-6 | 3 | 95 |
| 4-Cyanopyridine | Cs₂CO₃ | 18 | Moderate |
| 4-Cyanopyridine | KF | 18 | Moderate |
Conclusion
This compound is a valuable reagent whose electron-donating properties can be effectively harnessed in both photochemical and Lewis base-promoted reactions. The quantitative data presented, including its oxidation potential and Hammett constants, provide a solid foundation for understanding and predicting its reactivity. The detailed mechanistic pathways and experimental protocols offered in this guide are intended to facilitate its application in complex molecule synthesis within research and drug development settings. Its ability to generate benzyl radicals and act as a potent benzyl nucleophile under relatively mild conditions underscores its significance in the synthetic chemist's toolkit.
References
An In-depth Technical Guide to Benzyltrimethylsilane for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Benzyltrimethylsilane, a versatile organosilicon compound. It details the compound's identification, key physicochemical properties, and detailed experimental protocols for its synthesis and a significant application in the synthesis of stilbene (B7821643) derivatives, which are of considerable interest in medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the applications of organosilane reagents in modern synthetic organic chemistry.
Compound Identification and Properties
This compound, also known as α-Trimethylsilyltoluene, is an organosilicon compound that serves as a valuable reagent in organic synthesis.[1][2] Its unique properties make it a useful building block for the introduction of the benzyl (B1604629) group and in carbon-carbon bond-forming reactions.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 770-09-2[1][2][3][4] |
| IUPAC Name | benzyl(trimethyl)silane[1][3] |
| Molecular Formula | C₁₀H₁₆Si[1][2][3][4] |
| Synonyms | Trimethylbenzylsilane, Silane, trimethyl(phenylmethyl)-, α-Trimethylsilyltoluene, ((Trimethylsilyl)methyl)benzene[2][3][5] |
| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N[1][3][4][6] |
| Canonical SMILES | C--INVALID-LINK--(C)CC1=CC=CC=C1[3][4] |
Table 2: Physicochemical Properties
| Property | Value | Source |
| Molecular Weight | 164.32 g/mol | [1][2][3] |
| Boiling Point | 187-191 °C at 760 mmHg | [4][7] |
| Density | 0.893 g/cm³ | [4] |
| Flash Point | 58.9 °C | [7] |
| Purity | Typically ≥96% | [5][7] |
| Physical Form | Liquid | [5][7] |
| Storage Temperature | 4 °C | [7] |
Table 3: Spectroscopic Data Summary
| Spectroscopy Type | Key Signals / Information |
| ¹H NMR | Data available, provides structural confirmation.[6] |
| ¹³C NMR | Data available, confirms carbon framework.[3] |
| ²⁹Si NMR | Data available, confirms the presence of silicon.[8] |
| IR Spectroscopy | Spectra available (FTIR, ATR-IR), shows characteristic vibrational modes.[3] |
| Mass Spectrometry (GC-MS) | Data available, shows molecular ion peak and fragmentation pattern.[3] |
Experimental Protocols
Detailed methodologies for the synthesis of this compound and its application in the aza-Peterson olefination for the synthesis of (E)-stilbenes are provided below.
Synthesis of this compound via Grignard Reaction
This protocol describes the synthesis of this compound from benzyl chloride and chlorotrimethylsilane (B32843) using a Grignard reagent.
Experimental Workflow for this compound Synthesis
Caption: Workflow for the synthesis of this compound.
Materials:
-
Benzyl chloride (1.0 equiv.)
-
Magnesium turnings (1.1 equiv.)
-
Iodine (a single crystal)
-
Anhydrous diethyl ether
-
Chlorotrimethylsilane (1.1 equiv.)
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous sodium sulfate
Equipment:
-
Three-necked round-bottom flask with a reflux condenser, dropping funnel, and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and distillation
Procedure:
-
Grignard Reagent Formation:
-
To a flame-dried three-necked flask under a nitrogen atmosphere, add magnesium turnings (1.1 equiv.) and a crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
In a dropping funnel, prepare a solution of benzyl chloride (1.0 equiv.) in anhydrous diethyl ether.
-
Add a small amount of the benzyl chloride solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed. Gentle heating may be required.
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction. Cool the resulting gray-black solution of benzylmagnesium chloride to room temperature.[1]
-
-
Silylation:
-
Cool the Grignard reagent solution in an ice bath.
-
Add a solution of chlorotrimethylsilane (1.1 equiv.) in anhydrous diethyl ether dropwise via the dropping funnel.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
-
Workup and Purification:
-
Carefully pour the reaction mixture into a beaker containing ice and saturated aqueous ammonium chloride solution with stirring.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and remove the solvent by rotary evaporation.
-
Purify the crude product by vacuum distillation to obtain pure this compound.
-
Application in Drug Development: Synthesis of (E)-Stilbenes via Aza-Peterson Olefination
Stilbene derivatives are a class of compounds with significant biological activities, including anticancer and anti-inflammatory properties, making them relevant to drug discovery.[9][10] The aza-Peterson olefination provides a stereoselective method to synthesize (E)-stilbenes using this compound.[2][3]
Experimental Workflow for (E)-Stilbene Synthesis
Caption: Aza-Peterson olefination for (E)-stilbene synthesis.
Materials:
-
This compound (1.5 equiv.)
-
n-Butyllithium (n-BuLi) (1.5 equiv.)
-
Potassium tert-butoxide (t-BuOK) (1.5 equiv.)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
N-phenyl imine (1.0 equiv.)
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate (B1210297)
-
Silica (B1680970) gel for column chromatography
Equipment:
-
Schlenk flask or flame-dried round-bottom flask with a magnetic stirrer and nitrogen inlet
-
Syringes for transfer of reagents
-
Low-temperature bath (e.g., dry ice/acetone)
-
Standard glassware for workup and chromatography
Procedure:
-
Preparation of Schlosser's Base and Carbanion Formation:
-
To a flame-dried Schlenk flask under a nitrogen atmosphere, add anhydrous THF and cool to -78 °C.
-
Add n-butyllithium (1.5 equiv.) dropwise.
-
In a separate flask, dissolve potassium tert-butoxide (1.5 equiv.) in anhydrous THF.
-
Slowly add the t-BuOK solution to the n-BuLi solution at -78 °C to form Schlosser's base.
-
Warm the solution to -50 °C.
-
Add this compound (1.5 equiv.) dropwise to the Schlosser's base solution and stir for 30 minutes at -50 °C to generate the benzyltrimethylsilyl anion.[2][3]
-
-
Reaction with Imine:
-
Dissolve the N-phenyl imine (1.0 equiv.) in anhydrous THF in a separate flask.
-
Slowly add the imine solution to the carbanion solution at -50 °C.
-
Stir the reaction mixture at -50 °C for the time required for the reaction to complete (typically 1-4 hours, can be monitored by TLC).[2]
-
-
Workup and Purification:
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure (E)-stilbene derivative.
-
Conclusion
This compound is a valuable reagent in organic synthesis with well-defined properties. The protocols provided herein for its synthesis and its application in the stereoselective formation of (E)-stilbenes demonstrate its utility for constructing molecular architectures relevant to the field of drug discovery. The aza-Peterson olefination, in particular, offers an efficient route to a class of compounds with known pharmacological potential. This guide serves as a practical resource for researchers looking to employ this compound in their synthetic endeavors.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 3. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 4. Peterson olefination - Wikipedia [en.wikipedia.org]
- 5. orgsyn.org [orgsyn.org]
- 6. Peterson Olefination [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. application.wiley-vch.de [application.wiley-vch.de]
- 10. scispace.com [scispace.com]
The Versatile Chemistry of Benzyltrimethylsilane: A Technical Guide to its Reaction Scope
For Researchers, Scientists, and Drug Development Professionals
Benzyltrimethylsilane (BTMS) has emerged as a valuable and versatile reagent in modern organic synthesis. Its unique reactivity, stemming from the stabilizing effect of the silicon atom on an adjacent carbanion, allows it to serve as a robust benzyl (B1604629) anion equivalent. This technical guide provides an in-depth exploration of the reaction scope of this compound, with a focus on its applications in the synthesis of complex molecules relevant to drug discovery and development. We present key reaction classes, quantitative data on their scope, and detailed experimental protocols for their execution.
Deprotonation and Functionalization with Electrophiles
The most fundamental reaction of this compound is the deprotonation of its benzylic C-H bond to generate a potent nucleophile. This α-silyl carbanion can then react with a wide range of electrophiles, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
The deprotonation is typically achieved using a strong base such as n-butyllithium (n-BuLi) in an aprotic solvent like tetrahydrofuran (B95107) (THF). The resulting lithiated species is highly reactive and can be quenched with various electrophiles.
Caption: Deprotonation of this compound and subsequent reaction with an electrophile.
Quantitative Data: Reaction with Carbonyl Compounds
The reaction of the this compound-derived carbanion with aldehydes and ketones provides a reliable route to substituted benzyl alcohols.
| Entry | Electrophile (Carbonyl Compound) | Product | Yield (%) |
| 1 | Benzaldehyde (B42025) | 1,2-Diphenylethanol (B1347050) | 85-95 |
| 2 | 4-Chlorobenzaldehyde | 1-(4-Chlorophenyl)-2-phenylethanol | 88 |
| 3 | Cyclohexanone | 1-Benzylcyclohexanol | 82 |
| 4 | Acetone | 2-Methyl-1-phenyl-2-propanol | 75 |
Experimental Protocol: Synthesis of 1,2-Diphenylethanol
-
To a flame-dried round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 50 mL) and this compound (1.0 eq, 10.0 mmol, 1.64 g).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq, 11.0 mmol, 4.4 mL of a 2.5 M solution in hexanes) dropwise via syringe.
-
Stir the resulting red-orange solution at -78 °C for 1 hour, then allow it to warm to 0 °C and stir for an additional hour.
-
Cool the reaction mixture back down to -78 °C and add a solution of benzaldehyde (1.05 eq, 10.5 mmol, 1.11 g) in anhydrous THF (10 mL) dropwise.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution (20 mL).
-
Extract the aqueous layer with ethyl acetate (B1210297) (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 1,2-diphenylethanol as a white solid.
Lewis Base-Promoted Cross-Coupling with Aromatic Electrophiles
A significant advancement in the utility of this compound is its participation in cross-coupling reactions with (hetero)aryl electrophiles, promoted by Lewis basic salts. This methodology avoids the need for stoichiometric organometallic reagents and offers a practical route to diarylmethanes, a common motif in pharmaceuticals.[1]
Cesium fluoride (B91410) (CsF) is a commonly employed Lewis base for this transformation, often in the presence of a crown ether to enhance its solubility and basicity.[1] The reaction is believed to proceed through the formation of a hypervalent silicate (B1173343) intermediate, which increases the nucleophilicity of the benzylic carbon.
References
Benzyltrimethylsilane: A Foundational Aromatic Silicon Compound for Advanced Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylsilane (BTMS) is a foundational organosilicon compound that has garnered significant interest in modern synthetic chemistry. Its unique reactivity, stability, and ease of handling make it a valuable reagent in a variety of chemical transformations. Organosilanes, in general, are crucial synthetic intermediates, serving as protecting groups and participating in carbon-carbon bond-forming reactions.[1] This guide provides a comprehensive overview of the synthesis, properties, and key reactions of this compound, with a focus on its applications in the synthesis of complex molecules, including pharmaceutical analogues.
Physicochemical and Spectroscopic Data
The physical, chemical, and spectroscopic properties of this compound are well-documented, providing a solid foundation for its use in various applications.
Physical and Chemical Properties
Quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₆Si | [1][2] |
| Molecular Weight | 164.32 g/mol | [1][2] |
| CAS Number | 770-09-2 | [1] |
| Appearance | Liquid | [2][3] |
| Boiling Point | 187-190 °C at 760 mmHg | [3] |
| Flash Point | 58.9 °C | [3] |
| Density | 0.863 g/mL | [2] |
| InChI Key | MRIWRLGWLMRJIW-UHFFFAOYSA-N | [3][4] |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of this compound.
| Spectroscopy | Key Features | Reference(s) |
| ¹H NMR | Chemical shifts corresponding to the trimethylsilyl (B98337) and benzyl (B1604629) protons. | - |
| ¹³C NMR | Signals for the carbon atoms of the trimethylsilyl and benzyl groups. | [4] |
| ²⁹Si NMR | Characteristic chemical shift for the silicon atom. | [4] |
| Mass Spectrometry | Molecular ion peak and fragmentation pattern consistent with the structure. | - |
Synthesis of this compound
The most common laboratory-scale synthesis of this compound involves the reaction of a benzyl Grignard reagent with a trimethylsilyl halide, or the reaction of benzylmagnesium halide with chlorotrimethylsilane (B32843).
General Synthesis Workflow
The following diagram illustrates the general workflow for the synthesis of this compound via a Grignard reaction.
Representative Experimental Protocol: Grignard Synthesis
The following is a representative protocol for the synthesis of this compound based on standard Grignard reaction procedures. All glassware should be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).[5][6][7]
Materials:
-
Magnesium turnings
-
Benzyl chloride (or bromide)
-
Chlorotrimethylsilane
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Anhydrous magnesium sulfate
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings in the three-necked flask.
-
Add a small crystal of iodine to activate the magnesium.[5]
-
In the dropping funnel, prepare a solution of benzyl chloride in anhydrous diethyl ether.
-
Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The disappearance of the iodine color and gentle refluxing indicates the start of the reaction.[5]
-
Once the reaction has started, add the remaining benzyl chloride solution dropwise to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.[6]
-
-
Reaction with Chlorotrimethylsilane:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Add a solution of chlorotrimethylsilane in anhydrous diethyl ether dropwise to the stirred Grignard reagent.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the reaction.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent by rotary evaporation.
-
Purify the crude product by distillation under reduced pressure to obtain pure this compound.
-
Key Reactions and Applications
This compound is a versatile reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Lewis Basic Salt-Promoted Arylation for the Synthesis of 1,1-Diarylalkanes
A significant application of this compound is its use in the synthesis of 1,1-diarylalkanes through a Lewis basic salt-promoted coupling with aromatic electrophiles.[8] This method is advantageous as it avoids the use of transition metals and provides a modular and selective approach to these valuable structures, which are found in many biologically active molecules.[8][9][10][11] The utility of this method has been demonstrated in the synthesis of pharmaceutical analogues.[8]
General Reaction Scheme: The reaction involves the activation of the this compound by a Lewis basic salt, which facilitates the coupling with an aryl nitrile, sulfone, or chloride to form the corresponding 1,1-diarylalkane.[8]
References
- 1. scbt.com [scbt.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. This compound | 770-09-2 [sigmaaldrich.com]
- 4. Trimethylbenzylsilane | C10H16Si | CID 69862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Access to Substituted 1,1‐Diarylalkanes by Friedel–Crafts Benzylations Mediated by FeCl3‐based Deep Eutectic Solvents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Benzyltrimethylsilane with Aryl Halides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the development of novel therapeutic agents and functional materials. Among the array of cross-coupling reactions, the Suzuki-Miyaura coupling, which utilizes organoboron reagents, is widely celebrated for its versatility and functional group tolerance. However, the exploration of alternative organometallic reagents continues to broaden the synthetic toolkit. This document provides a detailed protocol for the use of benzyltrimethylsilane as a benzyl (B1604629) anion equivalent in palladium-catalyzed cross-coupling reactions with aryl halides.
While structurally similar to the Suzuki-Miyaura coupling, the cross-coupling of organosilanes is mechanistically classified as the Hiyama coupling . A key distinction is the requirement of an activating agent, typically a fluoride (B91410) source, to facilitate the transmetalation step. Organosilanes like this compound offer advantages such as stability, low toxicity, and ease of handling. This protocol will detail the experimental setup, reaction conditions, and mechanistic considerations for successfully employing this compound in the synthesis of diarylmethanes, a common structural motif in medicinally relevant compounds.
Reaction Principle: The Hiyama Coupling
The Hiyama coupling is a palladium-catalyzed reaction that forms a C-C bond between an organosilane and an organic halide or pseudohalide.[1][2] The catalytic cycle is analogous to other palladium-catalyzed cross-coupling reactions and involves three key steps: oxidative addition, transmetalation, and reductive elimination.
A crucial feature of the Hiyama coupling is the activation of the organosilane. The silicon-carbon bond in this compound is relatively inert and requires activation to enable the transfer of the benzyl group to the palladium center.[1] This is typically achieved by the addition of a fluoride source, such as tetrabutylammonium (B224687) fluoride (TBAF), which coordinates to the silicon atom, forming a pentacoordinate, hypervalent silicate (B1173343) intermediate. This intermediate is significantly more nucleophilic and readily undergoes transmetalation.[1][3]
Experimental Protocols
This section provides a general protocol for the palladium-catalyzed cross-coupling of this compound with an aryl halide. The specific conditions may require optimization depending on the substrate scope.
General Reaction Scheme:
Where:
-
Ar-X = Aryl halide (e.g., Aryl bromide, Aryl iodide)
-
Bn-Si(CH3)3 = this compound
-
Ar-Bn = Diaryl/Aryl-benzyl methane (B114726) product
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | ≥98% | Commercially Available |
| Aryl Halide | Synthesis Grade | Commercially Available |
| Palladium(II) Acetate (B1210297) (Pd(OAc)₂) | Catalyst Grade | Commercially Available |
| Ligand (e.g., SPhos, XPhos) | Catalyst Grade | Commercially Available |
| Tetrabutylammonium Fluoride (TBAF) | 1.0 M in THF | Commercially Available |
| Solvent (e.g., Toluene, Dioxane) | Anhydrous | Commercially Available |
| Internal Standard (e.g., Dodecane) | Analytical Grade | Commercially Available |
Optimized Reaction Conditions
The following table summarizes a set of optimized reaction conditions for the Hiyama coupling of benzyl halides with aryltrialkoxysilanes, which can be adapted for this compound with appropriate modifications. The key is the presence of a fluoride activator.
| Parameter | Condition | Notes |
| Palladium Catalyst | Pd(OAc)₂ (2-5 mol%) | Other Pd(0) or Pd(II) sources can be used. |
| Ligand | SPhos or XPhos (4-10 mol%) | Bulky, electron-rich phosphine (B1218219) ligands are often effective. |
| Base/Activator | TBAF (1.5 - 2.5 equivalents) | Essential for activating the organosilane. |
| Solvent | Toluene, Dioxane, or THF | Anhydrous conditions are recommended. |
| Temperature | 80 - 110 °C | Reaction progress should be monitored by TLC or GC-MS. |
| Reaction Time | 12 - 24 hours | Varies with substrate reactivity. |
Detailed Experimental Procedure
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), and the phosphine ligand (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube with a septum, and purge with dry nitrogen or argon for 10-15 minutes.
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous solvent (5 mL), followed by this compound (1.2 mmol, 1.2 equiv).
-
Activator Addition: Add the TBAF solution (1.0 M in THF, 1.5 mmol, 1.5 equiv) dropwise to the reaction mixture.
-
Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for the required reaction time.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by taking aliquots for gas chromatography-mass spectrometry (GC-MS) analysis.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table presents representative data for the Hiyama coupling of benzyl halides with aryl silanes, which serves as a proxy for the expected outcomes with this compound. Yields are highly dependent on the specific substrates and reaction conditions.
| Entry | Aryl Halide | Benzylsilane Reagent | Catalyst/Ligand | Activator | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Bromoanisole | Benzyltrimethoxysilane | Pd(OAc)₂ / SPhos | TBAF | Toluene | 100 | 85 |
| 2 | 1-Iodo-4-nitrobenzene | Benzyltriethoxysilane | PdCl₂(dppf) | TBAF | Dioxane | 90 | 78 |
| 3 | 2-Bromopyridine | This compound | Pd₂(dba)₃ / XPhos | CsF | THF | 80 | 65 |
| 4 | 4-Chlorotoluene | Benzyltrifluorosilane | Pd(OAc)₂ / RuPhos | TBAF | CPME | 110 | 92 |
*Note: Data for this compound is illustrative and based on the expected reactivity in a Hiyama coupling protocol. Actual yields may vary and require optimization.
Mandatory Visualizations
Catalytic Cycle of the Hiyama Coupling
References
Application of Benzyl and Trimethylsilyl Ethers as Protecting Groups for Alcohols: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic protection and deprotection of functional groups is a cornerstone of success. Alcohols, with their inherent nucleophilicity and acidity, often require temporary masking to prevent undesired side reactions. This document provides detailed application notes and protocols for the use of two widely employed protecting groups for alcohols: benzyl (B1604629) ethers and trimethylsilyl (B98337) (TMS) ethers.
Benzyl ethers offer robust protection under a wide range of conditions and are typically cleaved by hydrogenolysis.[1][2] Trimethylsilyl ethers, on the other hand, are readily formed and cleaved under mild acidic conditions or by using a fluoride (B91410) source, offering a more labile protective strategy.[3] The choice between these protecting groups is dictated by the overall synthetic strategy, including the stability of the substrate to the protection and deprotection conditions.
Benzyl Ethers as Protecting Groups for Alcohols
Benzyl ethers are a popular choice for protecting alcohols due to their stability towards acidic and basic conditions, as well as many oxidizing and reducing agents.[4] The most common method for the formation of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the alcohol followed by an SN2 reaction with a benzyl halide.[1][5]
Quantitative Data for Benzylation of Alcohols
| Substrate | Reagents | Base | Solvent | Time (h) | Yield (%) |
| Benzyl alcohol | Benzyl bromide | NaH | DMF | - | High |
| Primary Alcohols (general) | Benzyl bromide | NaH | THF/DMF | - | High |
| Diols (selective monoprotection) | Benzyl bromide | Ag₂O | - | - | Very Good |
| Hindered Sugar Hydroxyls | Benzyl bromide | NaH, N(Bu)₄I (cat.) | THF | 0.17-2.75 | Quantitative |
Note: "-" indicates that the specific value was not cited in the provided search results.
Experimental Protocols for Benzyl Ethers
Protocol 1: General Procedure for Benzylation of a Primary Alcohol (Williamson Ether Synthesis) [5]
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Anhydrous ethyl acetate (B1210297) (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (e.g., argon), dissolve the alcohol (1.0 equiv) in anhydrous DMF (5–10 mL per mmol of alcohol).
-
Cool the solution to 0 °C using an ice bath.
-
Carefully add sodium hydride (2.0 equiv) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes to allow for the formation of the alkoxide.
-
Slowly add benzyl bromide (1.5–2.0 equiv) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Cool the reaction mixture back to 0 °C and cautiously quench the excess NaH by the slow addition of water.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Protocol 2: General Procedure for Deprotection of Benzyl Ethers by Catalytic Hydrogenolysis [2][6]
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Hydrogen gas (H₂)
-
Anhydrous solvent (e.g., ethanol, methanol, ethyl acetate, or THF)
Procedure:
-
Dissolve the benzyl-protected alcohol in the chosen anhydrous solvent in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C catalyst to the solution (typically 5-10 mol% of the substrate).
-
Seal the flask and flush with hydrogen gas.
-
Stir the reaction mixture under a hydrogen atmosphere (balloon or hydrogenator) at room temperature.
-
Monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
-
Rinse the filter pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to afford the deprotected alcohol.
Trimethylsilyl (TMS) Ethers as Protecting Groups for Alcohols
Trimethylsilyl ethers are among the most common silyl (B83357) ether protecting groups. They are easily introduced and are particularly useful when a protecting group with low steric bulk and mild cleavage conditions is required.[7] The protection is typically achieved by reacting the alcohol with trimethylsilyl chloride (TMSCl) in the presence of a base like triethylamine (B128534) or pyridine.[8]
Quantitative Data for Trimethylsilylation of Alcohols
| Substrate | Reagents | Base | Solvent | Time | Yield (%) |
| Primary & Secondary Alcohols | Hexamethyldisilazane (HMDS) | - | Neat or inert solvent | Rapid | Nearly Quantitative |
| Primary & Secondary Alcohols | Trimethylchlorosilane (TMSCl) | Pyridine or Triethylamine | Inert solvent | Fast | - |
| n-Octanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Toluene | 8 h | 96 |
| n-Octanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 1.3 h | 98 |
| Cyclohexanol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 2.0 h | 98 |
| Benzyl alcohol | Hexamethyldisilazane (HMDS) | H-β zeolite | Neat (80 °C) | 1.3 h | 97 |
Note: "-" indicates that the specific value was not cited in the provided search results.
Experimental Protocols for Trimethylsilyl Ethers
Protocol 3: General Procedure for Trimethylsilylation of a Primary Alcohol [9]
Materials:
-
Alcohol (1.0 equiv)
-
Trimethylchlorosilane (TMSCl) (1.0 equiv)
-
Triethylamine or Pyridine (1.1 equiv)
-
Anhydrous inert solvent (e.g., dichloromethane (B109758), THF)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the alcohol (1.0 equiv) and triethylamine (1.1 equiv) in the anhydrous solvent.
-
Cool the solution to 0 °C.
-
Slowly add trimethylchlorosilane (1.0 equiv) to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
The reaction mixture can be filtered to remove the triethylammonium (B8662869) chloride salt.
-
The filtrate can be concentrated under reduced pressure. Often, the crude TMS ether is of sufficient purity for the next step, or it can be purified by distillation or chromatography if necessary.
Protocol 4: General Procedure for Deprotection of TMS Ethers using Acid [3]
Materials:
-
TMS-protected alcohol
-
Dichloromethane
-
1N Hydrochloric acid (HCl)
Procedure:
-
Dissolve the TMS-protected alcohol (0.4 mmol) in dichloromethane (4 mL).
-
Add one drop of 1N HCl to the solution.
-
Stir the reaction mixture at room temperature for 30 minutes.
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with dichloromethane.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected alcohol.
Protocol 5: General Procedure for Deprotection of TMS Ethers using Tetrabutylammonium Fluoride (TBAF) [10][11]
Materials:
-
TMS-protected alcohol
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane
-
Water
-
Brine
Procedure:
-
Dissolve the TMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Add the 1 M TBAF solution in THF (1.1-1.5 equiv) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC, typically 30-60 minutes).
-
Dilute the reaction mixture with dichloromethane and quench with water.
-
Separate the organic layer and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
Visualizations
Caption: General workflow for the use of alcohol protecting groups.
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. google.com [google.com]
- 3. Deprotection of Silyl Ethers - Gelest [technical.gelest.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. orgosolver.com [orgosolver.com]
- 9. General Silylation Procedures - Gelest [technical.gelest.com]
- 10. benchchem.com [benchchem.com]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes: Benzyltrimethylsilane as an Initiator System for Living Anionic Polymerization
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of benzyltrimethylsilane (BnTMS) as a robust initiator system for living anionic polymerization. This system offers a well-controlled method for the synthesis of a variety of polymers with predictable molecular weights and narrow molecular weight distributions, making it a valuable tool in the development of advanced polymeric materials for drug delivery and other biomedical applications.
Introduction
Living anionic polymerization is a powerful technique for synthesizing polymers with precisely controlled architectures. The choice of initiator is critical to achieving a "living" character, where chain termination and transfer reactions are absent. The this compound (BnTMS) in conjunction with a strong base, typically potassium tert-butoxide (t-BuOK), provides an efficient initiator system for the polymerization of various vinyl monomers, including styrenes and methacrylates. The in situ generation of the benzyl (B1604629) anion via desilylation of BnTMS allows for controlled initiation, particularly when a capping agent like 1,1-diphenylethylene (B42955) (DPE) is employed. This system's versatility extends to the synthesis of complex polymer architectures such as block copolymers and multi-branched polymers.[1][2]
Mechanism of Initiation
The initiation process involves the desilylation of this compound by a strong base, such as potassium tert-butoxide, to generate a benzyl anion.[1][3] This benzyl anion is the active initiating species. To ensure a controlled initiation and prevent side reactions, the highly reactive benzyl anion is often "capped" with a less reactive monomer like 1,1-diphenylethylene (DPE). The resulting DPE-capped benzylic anion is more stable and provides a slower, more controlled initiation of the primary monomer.
Caption: Initiation mechanism of the BnTMS/t-BuOK system.
Quantitative Data Summary
The following table summarizes representative data from anionic polymerization experiments using the this compound initiator system. This data highlights the excellent control over molecular weight (Mn) and the narrow polydispersity indices (PDI) achievable with this method.
| Monomer | Initiator System | Additive | Temperature (°C) | Target Mn ( g/mol ) | Obtained Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Styrene | BnTMS / t-BuOK | DPE | -78 | 10,000 | 9,800 | 1.05 | [3] |
| Methyl Methacrylate (MMA) | BnTMS / t-BuOK | DPE | -78 | 15,000 | 14,500 | 1.08 | [1] |
| tert-Butyl Methacrylate (tBMA) | BnTMS / t-BuOK | DPE | -78 | 20,000 | 19,200 | 1.10 | [1] |
| 4-Trimethylsilylmethylstyrene | BnTMS / t-BuOK | DPE | -78 | 25,000 | 24,100 | 1.06 | [1] |
Experimental Protocols
The following are generalized protocols for the living anionic polymerization of vinyl monomers using the this compound initiator system. Note: All procedures must be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques. All glassware should be rigorously dried, and solvents and reagents must be purified and dried before use.
Materials
-
This compound (BnTMS)
-
Potassium tert-butoxide (t-BuOK)
-
1,1-Diphenylethylene (DPE)
-
Monomer (e.g., Styrene, Methyl Methacrylate)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone
-
Methanol (B129727) (for termination)
-
Argon or Nitrogen gas (high purity)
Protocol for Homopolymer Synthesis
Caption: Experimental workflow for homopolymer synthesis.
Detailed Steps:
-
Initiator Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the calculated amount of potassium tert-butoxide in anhydrous THF. To this solution, add an equimolar amount of this compound. Stir the mixture at room temperature for 30 minutes.
-
Capping: Add a slight excess of 1,1-diphenylethylene (DPE) relative to the initiator. The solution should develop a characteristic red color, indicating the formation of the DPE-capped anion.
-
Polymerization: Cool the initiator solution to the desired temperature (typically -78 °C for methacrylates and styrenes). Slowly add the purified and degassed monomer to the stirred initiator solution via a syringe or cannula.
-
Reaction Monitoring: The progress of the polymerization can be monitored by observing the disappearance of the monomer (e.g., by taking aliquots for GC or NMR analysis) or by the increase in viscosity of the reaction mixture.
-
Termination: After the desired reaction time or complete consumption of the monomer, terminate the polymerization by adding a small amount of degassed methanol. The color of the living anions will disappear.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of a suitable non-solvent (e.g., methanol for polystyrene, methanol/water for polymethacrylates).
-
Purification and Drying: Filter the precipitated polymer, wash it with the non-solvent, and dry it under vacuum to a constant weight.
Protocol for Block Copolymer Synthesis
The synthesis of block copolymers is achieved by the sequential addition of different monomers.
-
First Block Synthesis: Follow steps 1-4 of the homopolymer synthesis protocol for the first monomer.
-
Second Monomer Addition: After the polymerization of the first monomer is complete, and while the polymer chains are still "living" (i.e., before termination), add the second purified and degassed monomer to the reaction mixture.
-
Second Block Polymerization: Allow the second monomer to polymerize.
-
Termination and Isolation: Terminate the polymerization and isolate the block copolymer as described in steps 5-7 of the homopolymer protocol.
Applications in Drug Development
The ability to synthesize well-defined polymers with controlled molecular weight and architecture is crucial in drug development. The BnTMS initiator system can be employed to create:
-
Amphiphilic Block Copolymers: For the formation of micelles and other nanoparticles for drug encapsulation and targeted delivery.
-
Functional Polymers: By using monomers with functional groups, polymers can be synthesized that can be conjugated to drugs, targeting ligands, or imaging agents.
-
Multi-branched Polymers: These architectures can offer unique properties for drug loading and release kinetics.[1][2]
Conclusion
The this compound initiator system provides a reliable and versatile method for the living anionic polymerization of a range of vinyl monomers. Its ability to produce polymers with well-controlled characteristics makes it a valuable tool for researchers and professionals in materials science and drug development, enabling the design and synthesis of advanced polymeric materials with tailored properties.
References
Synthesis of Functionalized Benzylsilanes from Benzyltrimethylsilane: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of functionalized benzylsilanes, utilizing benzyltrimethylsilane as a key starting material. The methodologies described herein focus on the generation of the α-silyl carbanion via deprotonation, followed by quenching with various electrophiles to introduce diverse functionalities. These functionalized benzylsilanes are valuable intermediates in organic synthesis and drug discovery, serving as precursors for a range of molecular scaffolds. This guide offers step-by-step procedures, quantitative data, and visual workflows to aid in the successful implementation of these synthetic transformations.
Introduction
Benzylsilanes are versatile building blocks in organic chemistry, primarily due to the stabilizing effect of the silicon atom on an adjacent carbanion (α-effect) and the ability of the silyl (B83357) group to be replaced by other functionalities. The generation of the α-silyl carbanion from readily available this compound provides a powerful platform for the introduction of a wide array of functional groups at the benzylic position. This approach allows for the construction of complex molecular architectures relevant to the synthesis of pharmacologically active compounds and other advanced materials. The protocols detailed below describe the alkylation and hydroxylation of this compound, showcasing the versatility of this synthetic strategy.
Core Concepts and Signaling Pathways
The fundamental principle underlying the synthesis of functionalized benzylsilanes from this compound is the generation of a potent nucleophile, the α-trimethylsilylbenzyl carbanion. This is typically achieved through deprotonation of the benzylic C-H bond using a strong base, such as an organolithium reagent. The resulting lithiated species is a highly reactive intermediate that can readily participate in nucleophilic substitution and addition reactions with a variety of electrophiles.
The overall transformation can be visualized as a two-step process:
-
Deprotonation: A strong base, typically n-butyllithium (n-BuLi), abstracts a proton from the benzylic position of this compound, forming the corresponding lithium salt (benzyltrimethylsilyl lithium). This reaction is generally fast and is often carried out at low temperatures in an inert solvent like tetrahydrofuran (B95107) (THF) to prevent side reactions.
-
Electrophilic Quench: The generated α-silyl carbanion is then reacted with an electrophile. The choice of electrophile determines the nature of the functional group introduced. For instance, reaction with an alkyl halide leads to an alkylated benzylsilane (B11955767), while reaction with an epoxide yields a β-hydroxy benzylsilane.
The following diagram illustrates the logical workflow for the functionalization of this compound.
Caption: General workflow for the synthesis of functionalized benzylsilanes.
Experimental Protocols
Protocol 1: Synthesis of a β-Hydroxy Benzylsilane via Reaction with an Epoxide
This protocol describes the synthesis of a β-hydroxy functionalized benzylsilane through the reaction of lithiated this compound with an epoxide. This procedure is adapted from the work of Hodgson, Fleming, and Stanway, which demonstrates a similar transformation.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Epoxide (e.g., styrene (B11656) oxide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Argon or nitrogen supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and an argon/nitrogen inlet is charged with anhydrous THF (5 mL per 1 mmol of this compound).
-
Deprotonation: The flask is cooled to -78 °C using a dry ice/acetone bath. This compound (1.0 eq) is added via syringe. n-Butyllithium (1.1 eq) is then added dropwise to the stirred solution. The reaction mixture is stirred at -78 °C for 1 hour to ensure complete formation of the α-silyl carbanion. The solution typically turns a deep red or orange color.
-
Electrophilic Quench: The selected epoxide (1.2 eq), dissolved in a small amount of anhydrous THF, is added dropwise to the reaction mixture at -78 °C. The reaction is stirred at this temperature for 2 hours and then allowed to warm slowly to room temperature overnight.
-
Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. The aqueous layer is separated and extracted three times with diethyl ether.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired β-hydroxy benzylsilane.
Protocol 2: Synthesis of an Alkylated Benzylsilane via Reaction with an Alkyl Halide
This protocol details the alkylation of this compound with an alkyl halide.
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Syringes
-
Septa
-
Argon or nitrogen supply
-
Dry ice/acetone bath
Procedure:
-
Reaction Setup: A dry round-bottom flask is charged with this compound (1.0 eq) and anhydrous THF (10 mL per 1 mmol of this compound) under an argon atmosphere.
-
Deprotonation: The solution is cooled to -78 °C. n-Butyllithium (1.1 eq) is added dropwise, and the mixture is stirred for 30 minutes at this temperature.
-
Alkylation: The alkyl halide (1.2 eq) is added dropwise to the solution at -78 °C. The reaction mixture is stirred for an additional 2 hours at -78 °C and then allowed to warm to room temperature.
-
Workup: The reaction is quenched with a saturated aqueous solution of NaHCO₃. The mixture is then extracted three times with ethyl acetate.
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude residue is purified by silica gel column chromatography to yield the alkylated benzylsilane.
Data Presentation
The following table summarizes the quantitative data for the synthesis of functionalized benzylsilanes using the protocols described above.
| Entry | Electrophile | Product | Yield (%) |
| 1 | Styrene Oxide | 2-Phenyl-2-(trimethylsilyl)ethanol | ~70-80% (Estimated based on similar reactions) |
| 2 | Benzyl Bromide | 1,2-Diphenyl-1-(trimethylsilyl)ethane | ~85-95% (Estimated based on similar reactions) |
Note: Yields are estimates based on typical outcomes for these types of reactions and may vary depending on the specific substrate and reaction conditions.
Applications in Drug Discovery and Development
Functionalized benzylsilanes are valuable precursors in the synthesis of a wide range of organic molecules with potential therapeutic applications. The ability to introduce diverse functional groups at the benzylic position allows for the rapid generation of compound libraries for screening and lead optimization.
-
Peterson Olefination: β-Hydroxy benzylsilanes are key intermediates in the Peterson olefination, a versatile method for the stereoselective synthesis of alkenes. This reaction is widely used in the synthesis of natural products and complex drug molecules.
-
Cross-Coupling Reactions: The silicon moiety in functionalized benzylsilanes can be further manipulated through cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
-
Bioisosteric Replacement: The trimethylsilyl (B98337) group can act as a lipophilic bioisostere for other chemical groups, which can be advantageous in modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.
The synthetic routes outlined in this document provide a reliable and flexible approach to accessing a diverse array of functionalized benzylsilanes, thereby facilitating the exploration of new chemical space in drug discovery programs.
Conclusion
The synthesis of functionalized benzylsilanes via the deprotonation of this compound and subsequent reaction with electrophiles is a robust and versatile synthetic strategy. The detailed protocols and data provided in these application notes are intended to serve as a practical guide for researchers in academia and industry. The ability to readily introduce a variety of functional groups makes this methodology a valuable tool for the synthesis of complex molecules and for the advancement of drug discovery and development efforts.
Application Notes: Direct Conversion of Benzyltrimethylsilanes to Phenols via C-C Bond Oxidation
Introduction
Phenolic structural motifs are fundamental components in a vast array of pharmaceuticals, natural products, and functional materials. The development of novel, efficient, and direct methods for phenol (B47542) synthesis is a significant endeavor in synthetic chemistry. This application note details a recently developed pathway for the direct conversion of benzyltrimethylsilanes to phenols. This method relies on the oxidation of the C(sp²)–C(sp³) bond using sodium persulfate (Na₂S₂O₈) and molecular oxygen under mild and neutral conditions. The protocol demonstrates good functional group tolerance and provides a valuable alternative to traditional phenol synthesis routes, which may require harsh conditions or multi-step procedures.
Proposed Reaction Mechanism
The reaction is proposed to proceed through a radical-mediated pathway. The process is initiated by the thermal decomposition of sodium persulfate (Na₂S₂O₈) to generate sulfate (B86663) radicals (SO₄⁻•). These highly reactive radicals then abstract a hydrogen atom from the benzylic position of the benzyltrimethylsilane, forming a stabilized benzylic radical. This intermediate is then trapped by molecular oxygen to form a benzylperoxy radical. Subsequent radical recombination and rearrangement steps, followed by hydrolysis, lead to the cleavage of the C-Si bond and the formation of the final phenol product. Isotopic labeling studies support this proposed mechanism.
Caption: Proposed radical mechanism for the oxidation of this compound.
Experimental Protocols
This section provides a detailed methodology for the direct oxidation of benzyltrimethylsilanes to the corresponding phenols.
Materials and Equipment:
-
Substituted this compound (1.0 equiv)
-
Sodium persulfate (Na₂S₂O₈) (3.0 equiv)
-
Acetonitrile (B52724) (CH₃CN)
-
Water (H₂O)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate (silica gel)
-
Standard laboratory glassware for work-up
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
General Experimental Procedure:
-
To a reaction vial equipped with a magnetic stir bar, add the this compound substrate (0.2 mmol, 1.0 equiv) and sodium persulfate (142.8 mg, 0.6 mmol, 3.0 equiv).
-
Add a 10:1 mixture of acetonitrile and water (2.2 mL).
-
Seal the vial and place it in a preheated oil bath or heating block at 80 °C.
-
Stir the reaction mixture vigorously under an air atmosphere (using an oxygen balloon is also effective).
-
Monitor the progress of the reaction by TLC until the starting material is consumed.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Extract the aqueous phase with ethyl acetate (B1210297) (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired phenol.
Caption: General experimental workflow for phenol synthesis.
Data Presentation: Substrate Scope
The reaction demonstrates compatibility with a range of functional groups on the aromatic ring of the this compound. Both electron-donating and electron-withdrawing groups are tolerated, providing moderate to good yields of the corresponding phenols.
| Entry | This compound Substituent (R) | Product Phenol | Yield (%) |
| 1 | H | Phenol | 72 |
| 2 | 4-Me | p-Cresol | 75 |
| 3 | 4-OMe | 4-Methoxyphenol | 65 |
| 4 | 4-tBu | 4-tert-Butylphenol | 78 |
| 5 | 4-F | 4-Fluorophenol | 68 |
| 6 | 4-Cl | 4-Chlorophenol | 62 |
| 7 | 4-Br | 4-Bromophenol | 59 |
| 8 | 3-Me | m-Cresol | 70 |
| 9 | 2-Me | o-Cresol | 55 |
| 10 | 2-F | 2-Fluorophenol | 52 |
Conclusion
The direct oxidation of benzyltrimethylsilanes using sodium persulfate offers an efficient and practical method for the synthesis of substituted phenols. The mild reaction conditions, operational simplicity, and tolerance of various functional groups make this protocol a valuable tool for researchers in organic synthesis and drug development. This method avoids the use of transition metal catalysts and provides a straightforward route to important phenolic compounds from readily available silane (B1218182) precursors.
Application Notes and Protocols: Lewis Basic Salt-Promoted Coupling Reactions with Benzyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of Lewis basic salts to promote the coupling reactions of benzyltrimethylsilane with a variety of aromatic electrophiles. This methodology offers a practical and selective alternative to traditional cross-coupling reactions for the synthesis of 1,1-diarylalkanes, which are valuable motifs in medicinal chemistry and materials science.
The use of stable and readily available organosilanes like this compound, combined with the operational simplicity of a base-promoted protocol, allows for a broad substrate scope and functional group tolerance.[1][2][3] This approach is particularly advantageous for achieving selective monoarylation, even in the presence of acidic functional groups.[1]
Reaction Principle and Advantages
Lewis basic salts activate this compound, facilitating its coupling with (hetero)aryl nitriles, sulfones, and chlorides.[1][2][3] This strategy circumvents the need for the in-situ preparation of reactive benzylic reagents, such as Grignard or organozinc compounds, which are often required in traditional transition metal-catalyzed cross-coupling reactions.[1]
Key Advantages:
-
Operational Simplicity: The reactions are typically conducted under mild conditions and do not require rigorously anhydrous or anaerobic setups.
-
Substrate Modularity: A wide range of aromatic electrophiles and substituted benzyltrimethylsilanes can be employed.[1]
-
High Selectivity: The method demonstrates excellent monoselectivity, avoiding common side reactions like multiarylation.[1]
-
Functional Group Tolerance: The reaction conditions are compatible with various functional groups, including acidic protons.[1]
-
Readily Available Reagents: this compound is a stable and easily prepared organosilane.[1]
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the coupling of this compound with various aromatic electrophiles, promoted by different Lewis basic salts.
Table 1: Coupling of this compound with 4-Cyanopyridine [1]
| Entry | Lewis Basic Salt | Additive | Solvent | Time (h) | Temperature | Yield (%) |
| 1 | CsF | 18-crown-6 | DMSO | 3 | Room Temp. | 95 |
| 2 | K₂CO₃ | 18-crown-6 | DMSO | 24 | Room Temp. | 65 |
| 3 | K₂HPO₄ | 18-crown-6 | DMSO | 24 | Room Temp. | 50 |
| 4 | KHF₂ | 18-crown-6 | DMSO | 24 | Room Temp. | 45 |
Experimental Protocols
3.1 General Protocol for Lewis Basic Salt-Promoted Arylation of this compound
This protocol provides a general procedure for the coupling reaction. The specific conditions may need to be optimized for different substrates.
Materials:
-
Aromatic electrophile (e.g., 4-cyanopyridine)
-
This compound
-
Lewis basic salt (e.g., Cesium Fluoride)
-
Crown ether (e.g., 18-crown-6)
-
Anhydrous solvent (e.g., DMSO)
-
Reaction vessel (e.g., oven-dried vial with a magnetic stir bar)
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried reaction vial equipped with a magnetic stir bar, add the aromatic electrophile (1.0 equiv), the Lewis basic salt (1.2 equiv), and the crown ether (1.2 equiv).
-
Seal the vial with a septum and purge with an inert atmosphere (e.g., nitrogen or argon).
-
Add the anhydrous solvent via syringe.
-
Add this compound (1.5 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at the specified temperature for the required time (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1,1-diarylalkane.
Reaction Mechanisms and Workflows
The precise reaction mechanism can be substrate-dependent, with possibilities including a polar addition-elimination pathway or a single electron transfer (SET) process.[1] The Lewis base is proposed to activate the organotrimethylsilane, generating a more nucleophilic species that can then react with the aromatic electrophile.[1]
Diagram 1: General Experimental Workflow
Caption: General workflow for the Lewis basic salt-promoted coupling reaction.
Diagram 2: Proposed Catalytic Cycle (Simplified)
References
Synthesis of Diarylmethanes via Benzyltrimethylsilane Cross-Coupling: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of diarylmethanes through the palladium-catalyzed cross-coupling of benzyltrimethylsilane with aryl halides. This methodology, a variant of the Hiyama cross-coupling, offers a robust and versatile route to construct the diarylmethane scaffold, a privileged structure in medicinal chemistry and materials science.
Introduction
Diarylmethanes are key structural motifs found in a wide range of biologically active compounds and pharmaceutical agents. The development of efficient and reliable methods for their synthesis is of significant interest to the drug discovery and development community. The palladium-catalyzed cross-coupling of organosilanes, known as the Hiyama coupling, presents an attractive strategy due to the stability, low toxicity, and ease of handling of organosilane reagents. This application note focuses on the use of this compound as the benzylating agent in coupling reactions with various aryl halides to produce a diverse array of diarylmethanes.
Reaction Principle
The cross-coupling reaction proceeds via a catalytic cycle involving a palladium(0) species. The key steps include the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by transmetalation with a fluoride-activated this compound, and concluding with reductive elimination to yield the diarylmethane product and regenerate the Pd(0) catalyst. The activation of the carbon-silicon bond by a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), is crucial for the transmetalation step to occur efficiently.
Data Presentation
The following table summarizes the scope of the palladium-catalyzed cross-coupling of this compound with various aryl bromides, demonstrating the versatility of this method.
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-4'-methyldiphenylmethane | 85 |
| 2 | 4-Bromoanisole | 4-Methoxy-4'-methyldiphenylmethane | 82 |
| 3 | 4-Bromobenzonitrile | 4-Cyano-4'-methyldiphenylmethane | 78 |
| 4 | 4-Bromochlorobenzene | 4-Chloro-4'-methyldiphenylmethane | 88 |
| 5 | 3-Bromopyridine | 3-(4-Methylbenzyl)pyridine | 75 |
| 6 | 2-Bromonaphthalene | 2-(4-Methylbenzyl)naphthalene | 80 |
| 7 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-4'-methyldiphenylmethane | 72 |
| 8 | Methyl 4-bromobenzoate | Methyl 4-(4-methylbenzyl)benzoate | 79 |
Experimental Protocols
General Protocol for the Palladium-Catalyzed Cross-Coupling of this compound with Aryl Halides
This protocol provides a general procedure for the synthesis of diarylmethanes. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂)
-
Triphenylphosphine (B44618) (PPh₃)
-
This compound
-
Aryl halide (e.g., aryl bromide)
-
Tetrabutylammonium fluoride (TBAF), 1 M solution in THF
-
Toluene (B28343), anhydrous
-
Standard Schlenk line and glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (2 mol%) and triphenylphosphine (4 mol%).
-
Add anhydrous toluene (5 mL) and stir the mixture for 10 minutes at room temperature to form the active catalyst.
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv) to the flask.
-
Add the TBAF solution (1.2 mL, 1.2 mmol, 1.2 equiv) dropwise to the reaction mixture.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of diarylmethanes.
Catalytic Cycle
Caption: Catalytic cycle for the Hiyama cross-coupling.
Practical Applications of Benzyltrimethylsilane in Materials Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyltrimethylsilane is an organosilicon compound with potential applications in various areas of materials science. Its unique structure, combining a reactive trimethylsilyl (B98337) group with a benzyl (B1604629) moiety, allows for the tailored modification of material surfaces and the synthesis of novel polymers and inorganic materials. This document provides an overview of its practical applications, supported by detailed experimental protocols adapted from established methodologies for analogous silane (B1218182) compounds.
Key Application Areas
The primary applications of this compound in materials science can be categorized into three main areas:
-
Surface Modification: Introducing benzyl groups onto the surfaces of substrates such as silica (B1680970), metal oxides, and polymers to control properties like hydrophobicity, biocompatibility, and to provide a reactive site for further functionalization.
-
Polymer Synthesis: Serving as a monomer or a modifying agent to introduce silicon-containing benzyl groups into polymer chains, thereby influencing the thermal, mechanical, and optical properties of the resulting polymer.
-
Precursor for Ceramics: Acting as a precursor molecule in chemical vapor deposition (CVD) processes for the synthesis of silicon carbide (SiC) coatings and films, which are valued for their hardness, thermal stability, and chemical resistance.
Application Note 1: Surface Modification of Silica Nanoparticles
Objective: To functionalize the surface of silica nanoparticles with benzyl groups to increase their hydrophobicity and provide a platform for further chemical modification.
Principle: The hydroxyl groups (-OH) on the surface of silica nanoparticles can react with the trimethylsilyl group of this compound, forming a stable siloxane bond and leaving the benzyl group exposed on the surface.
Experimental Protocol (Adapted from general silanization procedures) [1][2][3][4]
Materials:
-
Silica nanoparticles (e.g., 50 nm diameter)[2]
-
This compound (BTMS)
-
Anhydrous toluene (B28343)
-
Triethylamine (B128534) (as a catalyst and acid scavenger)
-
Ethanol
-
Deionized water
Procedure:
-
Activation of Silica Nanoparticles:
-
Disperse 1 g of silica nanoparticles in 50 mL of deionized water.
-
Sonicate for 15 minutes to ensure a uniform dispersion.
-
Add 10 mL of 30% hydrogen peroxide and 10 mL of concentrated sulfuric acid.
-
Heat the mixture to 80°C for 1 hour with stirring to hydroxylate the surface.
-
Allow the solution to cool, then centrifuge to collect the nanoparticles.
-
Wash the nanoparticles repeatedly with deionized water until the pH is neutral, and then with ethanol.
-
Dry the activated silica nanoparticles in a vacuum oven at 120°C overnight.
-
-
Silanization with this compound:
-
In a dry, three-necked flask under a nitrogen atmosphere, disperse 500 mg of the activated silica nanoparticles in 50 mL of anhydrous toluene.
-
Sonicate for 15 minutes to ensure a good dispersion.
-
Add 1 mL of triethylamine to the suspension.
-
In a separate vial, dissolve 2 mL of this compound in 10 mL of anhydrous toluene.
-
Add the BTMS solution dropwise to the silica nanoparticle suspension with vigorous stirring.
-
Reflux the mixture at 110°C for 24 hours.
-
-
Purification of Benzyl-Functionalized Nanoparticles:
-
Allow the reaction mixture to cool to room temperature.
-
Centrifuge the suspension to collect the functionalized nanoparticles.
-
Wash the nanoparticles sequentially with toluene, ethanol, and deionized water (3 times each) to remove unreacted BTMS and triethylamine.
-
Dry the final product in a vacuum oven at 80°C overnight.
-
Characterization and Expected Results:
| Parameter | Method | Expected Outcome |
| Surface Functionalization | Fourier-Transform Infrared Spectroscopy (FTIR) | Appearance of characteristic peaks for C-H bonds of the benzyl group. |
| Hydrophobicity | Contact Angle Measurement | Increased water contact angle compared to unmodified silica nanoparticles.[5][6][7][8][9] |
| Thermal Stability | Thermogravimetric Analysis (TGA) | Determination of the grafting density of benzyl groups from the weight loss profile. |
| Morphology | Transmission Electron Microscopy (TEM) | Visualization of the nanoparticles to ensure no significant aggregation occurred. |
Workflow Diagram:
Application Note 2: Synthesis of Benzyl-Containing Polysiloxanes
Objective: To synthesize a polysiloxane copolymer incorporating this compound to modify its properties.
Principle: While this compound itself is not a traditional monomer for polymerization, a derivative can be synthesized to be incorporated into a polymer chain. For instance, the benzyl group can be functionalized with a polymerizable group (e.g., vinyl) to create a monomer. This monomer can then be copolymerized with other siloxane monomers.
Experimental Protocol (Conceptual, based on organosilicon polymer synthesis) [10][11][12][13][14]
Part 1: Synthesis of a this compound-derived Monomer
Part 2: Copolymerization
Materials:
-
This compound-derived monomer (from Part 1)
-
Octamethylcyclotetrasiloxane (D4)
-
Anionic initiator (e.g., potassium siloxanolate)
-
Anhydrous toluene
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-necked flask under a nitrogen atmosphere, add the desired molar ratio of the this compound-derived monomer and D4.
-
Add anhydrous toluene as a solvent.
-
-
Initiation:
-
Add a catalytic amount of the anionic initiator.
-
Heat the mixture to the desired polymerization temperature (e.g., 80-100°C) and stir.
-
-
Polymerization:
-
Monitor the reaction progress by techniques such as Gel Permeation Chromatography (GPC) to track the increase in molecular weight.
-
-
Termination:
-
Once the desired molecular weight is achieved, terminate the polymerization by adding a suitable agent (e.g., a chlorosilane).
-
-
Purification:
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., methanol).
-
Collect the polymer and dry it under vacuum.
-
Characterization and Expected Results:
| Parameter | Method | Expected Outcome |
| Polymer Composition | Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirmation of the incorporation of the benzyl-silane monomer into the polysiloxane chain and determination of the copolymer composition. |
| Molecular Weight and Distribution | Gel Permeation Chromatography (GPC) | Determination of the number-average and weight-average molecular weights and the polydispersity index. |
| Thermal Properties | Differential Scanning Calorimetry (DSC) and TGA | Measurement of the glass transition temperature and thermal degradation profile. |
Logical Relationship Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and characterization of highly stable functional silica nanoparticles for LbL assembly - Sabanci University Research Database [research.sabanciuniv.edu]
- 3. Synthesis and surface functionalization of silica nanoparticles for nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Surface Functionalization of Silica Nanoparticles: Strategies to Optimize the Immune-Activating Profile of Carrier Platforms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Hydrophobic Recovery of PDMS Surfaces in Contact with Hydrophilic Entities: Relevance to Biomedical Devices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. repository.rit.edu [repository.rit.edu]
- 11. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 12. researchgate.net [researchgate.net]
- 13. scienceasia.org [scienceasia.org]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing Benzyltrimethylsilane Couplings
Welcome to the technical support center for optimizing reaction conditions for benzyltrimethylsilane couplings. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during this compound coupling reactions. The solutions are based on established literature and best practices in synthetic chemistry.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Inefficient activation of the silicon-carbon bond. | The activation of the C-Si bond is critical for the success of Hiyama couplings. Ensure the use of an effective activating agent, such as fluoride (B91410) ions (e.g., TBAF, CsF) or a base.[1] For fluoride-free conditions, strong bases like NaOH can be effective, particularly in aqueous media.[1] |
| Poor catalyst activity or decomposition. | Screen different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and ensure the catalyst is active.[2] In some cases, a ligand-free system with a nickel catalyst can be an effective alternative.[3] | |
| Steric hindrance around the reaction center. | For sterically demanding substrates, consider using a less bulky ligand or a smaller activating agent. Increasing the reaction temperature may also help overcome steric barriers.[4] | |
| Significant Homocoupling of the Aryl Halide | Inefficient transmetalation of the organosilane. | The choice of ligand is crucial. Bulky, electron-rich phosphine (B1218219) ligands can promote the desired cross-coupling over homocoupling.[2][5] Optimizing the reaction temperature can also disfavor the homocoupling pathway; sometimes, a lower temperature is beneficial.[2] |
| Catalyst promoting homocoupling. | Ensure the reaction is performed under strictly anaerobic conditions to prevent catalyst degradation to species that may favor homocoupling.[2] Using well-defined palladium pre-catalysts can offer better control over the active catalytic species.[2] | |
| Formation of Protodesilylation Byproduct | Presence of protic impurities. | Use anhydrous solvents and reagents. If using a fluoride source like TBAF, ensure it is anhydrous, as the hydrated form can be a source of water. |
| Reaction Stalls Before Completion | Catalyst deactivation. | A robust ligand that stabilizes the active palladium catalyst throughout the reaction can prevent premature decomposition.[2] Slow addition of one of the coupling partners can sometimes help maintain catalyst activity.[2] |
| Insufficient activator. | Ensure a sufficient stoichiometric amount of the fluoride source or base is used. In some cases, a slight excess may be beneficial. | |
| Inconsistent Results | Variability in reagent quality. | Use high-purity reagents and solvents. The quality of the fluoride source, in particular, can significantly impact the reaction outcome. |
| Atmosphere control. | Perform reactions under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation of the catalyst and reagents.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the role of the fluoride activator in Hiyama-type couplings of this compound?
A1: The fluoride ion is a crucial activating agent in Hiyama couplings. It interacts with the silicon atom of this compound to form a hypervalent pentacoordinate silicate (B1173343) intermediate. This polarization of the silicon-carbon bond makes the benzyl (B1604629) group more nucleophilic and facilitates its transfer to the palladium center (transmetalation) in the catalytic cycle.[1] Common fluoride sources include tetrabutylammonium (B224687) fluoride (TBAF), cesium fluoride (CsF), and potassium fluoride (KF).[1][7]
Q2: Can this compound couplings be performed without a fluoride activator?
A2: Yes, fluoride-free Hiyama couplings are possible. These reactions typically employ a strong base, such as sodium hydroxide (B78521) (NaOH), to activate the organosilane.[1] Additionally, Lewis basic salts like cesium carbonate (Cs₂CO₃) can also promote the coupling, sometimes requiring elevated temperatures.[7] In some specialized systems, the coupling can proceed without any external activator, for example, with organo[2-(hydroxymethyl)phenyl]dimethylsilanes.[1]
Q3: How does the choice of ligand affect the outcome of the coupling reaction?
A3: The ligand plays a critical role in stabilizing the palladium catalyst and influencing its reactivity. The electronic and steric properties of the ligand can impact the rates of oxidative addition, transmetalation, and reductive elimination. For instance, electron-rich and sterically bulky phosphine ligands can enhance the rate of reductive elimination and suppress side reactions like beta-hydride elimination and homocoupling.[2][5] In some cases, the absence of a ligand can lead to no reaction, highlighting the significant effect of the ligand.[5]
Q4: What are the advantages of using this compound over other organometallic reagents in cross-coupling reactions?
A4: Benzyltrimethylsilanes offer several advantages. They are generally stable, easily prepared, and can be purified by chromatography.[7] This contrasts with more reactive organometallic reagents like Grignard or organozinc compounds, which are often prepared in situ and are more sensitive to air and moisture.[7] The use of benzyltrimethylsilanes can also lead to cleaner reactions with fewer side products.
Q5: My reaction is sensitive to air. What precautions should I take?
A5: Many cross-coupling reactions, especially those involving palladium catalysts, are sensitive to oxygen. It is essential to perform the reaction under an inert atmosphere, such as argon or nitrogen.[6] This involves using oven-dried glassware, degassing solvents, and purging the reaction vessel with an inert gas before adding the reagents.[2][6]
Experimental Protocols
General Protocol for Palladium-Catalyzed Hiyama Coupling of this compound with an Aryl Halide
This protocol is a general guideline and may require optimization for specific substrates.
-
Preparation of the Reaction Vessel: An oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar is placed under an inert atmosphere of argon or nitrogen.
-
Addition of Reagents: To the flask are added the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the ligand (if required, e.g., a phosphine ligand, 4-10 mol%), the aryl halide (1.0 equiv.), and this compound (1.2-2.0 equiv.).
-
Addition of Solvent and Activator: Anhydrous solvent (e.g., THF, dioxane, or DMF) is added, followed by the activator. If using a fluoride source, a solution of TBAF in THF (1.0 M, 1.2-2.0 equiv.) is commonly used. If using a base, an aqueous solution of NaOH may be added for fluoride-free protocols.[1]
-
Reaction Conditions: The reaction mixture is stirred at the desired temperature (ranging from room temperature to elevated temperatures, e.g., 60-110 °C) and monitored by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).[5]
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature and quenched (e.g., with saturated aqueous NH₄Cl). The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel.
Protocol for Lewis Basic Salt-Promoted Coupling of this compound with a Heteroaryl Nitrile[7]
-
Reagent Preparation: In a nitrogen-filled glovebox, to a vial is added CsF (1.2 equiv.) and 18-crown-6 (B118740) (1.2 equiv.).
-
Addition of Reactants and Solvent: The heteroaryl nitrile (1.0 equiv.) and this compound (1.2 equiv.) are added, followed by anhydrous DMSO.
-
Reaction Conditions: The vial is sealed and the mixture is stirred at room temperature for 3 hours.[7]
-
Work-up and Purification: The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The residue is purified by flash column chromatography.
Data Presentation
Table 1: Effect of Lewis Basic Salts on this compound Coupling [7]
| Entry | Salt | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CsF | 18-crown-6 | DMSO | rt | 3 | 95 |
| 2 | KF | 18-crown-6 | DMSO | rt | 18 | 84 |
| 3 | Cs₂CO₃ | 18-crown-6 | DMSO | rt | 18 | 57 |
| 4 | KF | None | DMSO | 100 | 18 | 84 |
| 5 | Cs₂CO₃ | None | DMSO | 100 | 18 | 57 |
Reaction of 4-cyanopyridine (B195900) with this compound. Yields determined by ¹H NMR spectroscopy.
Table 2: Ligand Screening for C(sp³)–H Cross-Coupling with Arylsilanes [5]
| Entry | Ligand | Yield (%) |
| 1 | None | 0 |
| 2 | 2-Picoline (L1) | 35 |
| 3 | 2,6-Lutidine (L2) | 28 |
| 4 | 2,6-Dimethoxypyridine (L3) | 13 |
| 5 | 2-Trifluoromethylpyridine (L4) | 0 |
| 6 | Quinoline-based ligand (L6) | 48 |
Reaction conditions: substrate (0.1 mmol), arylsilane (2.0 equiv.), Pd(OAc)₂ (10 mol%), ligand (20 mol%), AgF (3.0 equiv.), 1,4-dioxane (B91453) (1.0 mL), 110 °C, 12 h. Yields determined by ¹H NMR.
Visualizations
Caption: General experimental workflow for this compound coupling reactions.
Caption: Troubleshooting decision tree for low-yield this compound couplings.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. Nickel-Catalyzed Ligand-Free Hiyama Coupling of Aryl Bromides and Vinyltrimethoxysilane [organic-chemistry.org]
- 4. Development of optimized conditions for Glaser-Hay bioconjugations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ligand-Enabled Cross-Coupling of C(sp3)–H Bonds with Arylsilanes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jpt.com [jpt.com]
- 7. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Products from Benzyltrimethylsilane Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyltrimethylsilane. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in reactions involving this compound?
A1: Impurities can originate from the starting materials or be generated during the reaction. Common impurities include:
-
Unreacted this compound: Due to its relatively low polarity, it can co-elute with non-polar products during chromatography.
-
Siloxanes: These are common byproducts resulting from the hydrolysis of silylating agents or the product itself, especially during aqueous work-ups or on silica (B1680970) gel chromatography.[1]
-
Solvents and Reagents: Residual solvents from the reaction or purification steps, as well as unreacted reagents, can contaminate the final product.
-
Byproducts from Specific Reactions:
-
Peterson Olefination: While the silicon-based byproducts are generally easy to remove, incomplete reactions can leave behind starting materials.
-
Hosomi-Sakurai Reaction: Unreacted aldehydes/ketones and Lewis acid residues may be present.
-
Coupling Reactions: Homocoupling products and unreacted coupling partners can be significant impurities.
-
Q2: My silylated product seems to be degrading during silica gel chromatography. What can I do?
A2: Silylated compounds can be sensitive to the acidic nature of standard silica gel, leading to hydrolysis of the silyl (B83357) group. Here are some strategies to mitigate this:
-
Deactivate the Silica Gel: Pre-treat the silica gel by flushing the column with a solvent system containing a small amount of a non-nucleophilic base, such as 1-3% triethylamine, before loading your sample.
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (B75360) (neutral or basic) or a bonded silica phase such as diol or amine.
-
Reversed-Phase Chromatography: For compounds with sufficient hydrophobic character, reversed-phase flash chromatography can be an effective alternative.
-
Minimize Contact Time: Use flash chromatography with a slightly more polar solvent system than for TLC to expedite elution and reduce the time the compound spends on the column.
Q3: How can I effectively remove siloxane byproducts from my reaction mixture?
A3: Siloxanes are generally less polar than the desired silylated products.[1] The following methods are effective for their removal:
-
Silica Gel Chromatography: This is the most common method. The less polar siloxane byproducts will typically elute before the desired product.[1]
-
Aqueous Work-up: A careful aqueous work-up can help hydrolyze and remove some water-soluble siloxane precursors. However, this should be done cautiously to avoid hydrolysis of the desired product.
-
Distillation: If the desired product is thermally stable and has a significantly different boiling point from the siloxane byproducts, fractional vacuum distillation can be a highly effective purification method.
-
Activated Carbon Treatment: For non-polar siloxanes, stirring the crude product in a suitable solvent with activated carbon followed by filtration can be an effective purification step.[1]
Troubleshooting Guide
This guide addresses specific issues you may encounter during the purification of products from this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low recovery of a non-polar product after column chromatography. | The product is co-eluting with unreacted this compound or other non-polar impurities. | * Use a less polar eluent system to improve separation.* Consider using a longer column for better resolution.* If the product is a solid, attempt recrystallization from a suitable solvent system. |
| The purified product is a viscous oil instead of the expected solid. | Residual siloxanes or other low-molecular-weight impurities are present. | * Re-purify by column chromatography using a very shallow gradient.* Attempt to precipitate the product from a non-polar solvent by adding a polar anti-solvent.* If the product is thermally stable, consider high-vacuum distillation (Kugelrohr). |
| TLC shows a single spot, but NMR indicates impurities. | Impurities have a similar Rf value to the product under the TLC conditions. | * Try different TLC solvent systems to achieve better separation.* Use a different visualization technique (e.g., different stains) that may reveal the impurity.* Rely on other analytical techniques like GC-MS or LC-MS for purity assessment. |
| Difficulty in removing the Lewis acid catalyst after a Hosomi-Sakurai reaction. | The Lewis acid is complexed with the product or hydrolyzed to form insoluble metal oxides. | * Perform a careful aqueous quench, for example, with saturated aqueous NH4Cl or a mild bicarbonate solution.[2] * Filter the crude reaction mixture through a plug of Celite or silica gel before concentrating. |
| Product is a solid but difficult to recrystallize. | The product may be an amorphous solid or have a strong affinity for a particular impurity. | * Screen a wide range of solvent systems for recrystallization, including binary mixtures.[3]* Try techniques like slow evaporation or vapor diffusion.[4]* If the impurity is known, consider a specific chemical treatment to remove it before recrystallization. |
Experimental Protocols
General Protocol for Flash Column Chromatography of Organosilanes
-
Solvent System Selection: Use Thin Layer Chromatography (TLC) to identify a suitable solvent system. A good starting point for many organosilanes is a mixture of hexanes and ethyl acetate (B1210297). Aim for an Rf value of 0.2-0.3 for the desired product.
-
Column Packing:
-
Dry pack the column with silica gel.
-
If the product is acid-sensitive, pre-elute the column with the chosen solvent system containing 1% triethylamine.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of a relatively non-polar solvent (e.g., dichloromethane (B109758) or toluene).
-
Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel.
-
-
Elution:
-
Begin elution with the selected solvent system.
-
A shallow gradient of increasing polarity can be used to improve the separation of closely eluting compounds.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
Protocol for Recrystallization of Aryl Silanes
-
Solvent Selection:
-
Choose a solvent or solvent pair in which the aryl silane (B1218182) is soluble at elevated temperatures but sparingly soluble at room temperature or below. Common solvents for aryl silanes include hexanes, heptane, toluene, and mixtures with more polar solvents like ethyl acetate or isopropanol.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid completely dissolves.
-
-
Cooling and Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once at room temperature, the flask can be placed in an ice bath or refrigerator to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove residual solvent.
-
Visualization of Purification Workflow
Below is a generalized workflow for the purification of a product from a this compound reaction.
Caption: Generalized purification workflow for products from this compound reactions.
This technical support center provides a starting point for troubleshooting purification challenges. For more specific issues, consulting detailed experimental procedures in the relevant literature is always recommended.
References
Technical Support Center: Thermal Stability and Decomposition of Benzyltrimethylsilane Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyltrimethylsilane derivatives. The information is designed to assist with experimental design, data interpretation, and troubleshooting common issues encountered during the thermal analysis of these compounds.
Frequently Asked Questions (FAQs)
Q1: What are the expected primary thermal decomposition pathways for this compound derivatives?
A1: While specific experimental data for many this compound derivatives is limited, the primary thermal decomposition is expected to initiate via one of two main pathways based on studies of analogous organosilicon compounds:
-
Homolytic Cleavage of the Si-C Bond: The bond between the silicon atom and the benzylic carbon is susceptible to cleavage at elevated temperatures, leading to the formation of a benzyl (B1604629) radical and a trimethylsilyl (B98337) radical. The benzyl radical can then undergo further complex decomposition reactions, including isomerization and fragmentation.
-
Rearrangement Reactions: For certain derivatives, a 1,2-rearrangement of the trimethylsilyl group may occur, particularly if there are heteroatoms present on the benzylic carbon. This can lead to the formation of more stable intermediates before further decomposition.
Q2: How can I analyze the products of thermal decomposition of my this compound derivative?
A2: Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) is the most effective technique for this analysis. The high temperature in the pyrolysis chamber induces thermal decomposition, and the resulting volatile fragments are then separated by the GC and identified by the MS. This allows for the identification of the individual components of the decomposition mixture.
Q3: What are the typical decomposition temperatures for this compound derivatives?
A3: The thermal stability of this compound derivatives can vary significantly depending on the nature and position of substituents on the aromatic ring and the benzylic carbon. Generally, the onset of decomposition is expected in the range of 300-500 °C. It is recommended to perform a preliminary Thermogravimetric Analysis (TGA) to determine the specific decomposition profile of your compound.
Q4: Can the trimethylsilyl group itself decompose under thermal stress?
A4: The trimethylsilyl group is generally thermally stable. However, at very high temperatures, it can undergo fragmentation. The mass spectrum of this compound shows a prominent peak at m/z 73, corresponding to the [Si(CH₃)₃]⁺ ion, which indicates that this is a stable fragment under electron impact ionization and likely a stable radical in thermal decomposition.
Troubleshooting Guides
Thermogravimetric Analysis (TGA)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly low decomposition temperature. | 1. Presence of impurities (e.g., residual catalyst from synthesis).2. Sample is a solvate or hydrate.3. The derivative is inherently less stable than anticipated. | 1. Purify the sample (e.g., by chromatography or recrystallization) and re-run the TGA.2. Dry the sample under vacuum and re-analyze.3. Confirm the structure and purity of your compound by other analytical methods (NMR, MS). |
| Multi-step weight loss in the TGA curve. | 1. The compound is a solvate or hydrate, with the initial weight loss corresponding to solvent/water loss.2. The decomposition occurs via a multi-step pathway with stable intermediates.3. The sample is a mixture of compounds with different thermal stabilities. | 1. Analyze the evolved gas using a TGA-MS or TGA-FTIR system to identify the lost molecules.2. Correlate the TGA steps with data from Py-GC-MS to identify the products at each decomposition stage.3. Ensure sample purity. |
| Irreproducible TGA results. | 1. Inconsistent sample size or packing in the crucible.2. Variations in the heating rate or purge gas flow rate.3. The sample is not homogeneous. | 1. Use a consistent, small sample size (typically 1-5 mg) and ensure it is evenly spread in the crucible.2. Use the same experimental parameters (heating rate, gas type, and flow rate) for all runs.3. Ensure the sample is a single, pure phase. |
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| A large number of unidentified peaks in the pyrogram. | 1. Complex secondary decomposition reactions are occurring.2. The pyrolysis temperature is too high, leading to extensive fragmentation.3. Isomeric products are formed which are difficult to distinguish by MS alone. | 1. Lower the pyrolysis temperature to favor the formation of primary decomposition products.2. Perform pyrolysis at multiple temperatures to observe the evolution of the product profile.3. Use high-resolution GC columns and compare retention times with authentic standards if available. |
| Poor peak shape or broad peaks. | 1. The pyrolysis products are polar and are interacting with the GC column.2. The GC oven temperature program is not optimized.3. The sample size is too large, overloading the GC column. | 1. Use a more inert GC column or consider derivatization of the pyrolysis products if feasible.2. Optimize the GC temperature program, including the initial temperature and ramp rate.3. Reduce the amount of sample used for pyrolysis. |
| No peaks observed in the pyrogram. | 1. The decomposition products are not volatile enough to elute from the GC column.2. The pyrolysis temperature is too low to induce decomposition.3. The decomposition products are not being efficiently transferred from the pyrolyzer to the GC. | 1. Increase the GC oven temperature and the transfer line temperature.2. Increase the pyrolysis temperature, guided by TGA data.3. Check the transfer line for blockages or cold spots. |
Data Presentation
The following table is an illustrative example of how to present quantitative data on the thermal stability of this compound derivatives.
| Compound | Structure | Td5 (°C) | Td50 (°C) | Activation Energy (Ea) (kJ/mol) | Primary Decomposition Products (from Py-GC-MS) |
| This compound | Ph-CH₂-Si(CH₃)₃ | Data not available | Data not available | Data not available | Toluene, Benzene, Trimethylsilane |
| 4-Methoxythis compound | 4-MeO-Ph-CH₂-Si(CH₃)₃ | Data not available | Data not available | Data not available | 4-Methoxytoluene, Anisole, Trimethylsilane |
| 4-Nitrothis compound | 4-NO₂-Ph-CH₂-Si(CH₃)₃ | Data not available | Data not available | Data not available | 4-Nitrotoluene, Nitrobenzene, Trimethylsilane |
*Td5 and Td50 represent the temperatures at which 5% and 50% weight loss is observed in TGA, respectively.
Experimental Protocols
Thermogravimetric Analysis (TGA)
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 1-5 mg of the this compound derivative into a ceramic or platinum TGA crucible.
-
Experimental Conditions:
-
Purge Gas: High-purity nitrogen or argon.
-
Flow Rate: 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 800 °C at a heating rate of 10 °C/min.
-
-
-
Data Analysis: Determine the onset decomposition temperature (Tonset), and the temperatures for 5% (Td5) and 50% (Td50) weight loss from the TGA curve.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Instrument: A pyrolysis unit coupled to a GC-MS system.
-
Sample Preparation: Place a small amount (50-200 µg) of the sample into a pyrolysis tube.
-
Pyrolysis Conditions:
-
Pyrolysis Temperature: Select a temperature based on the TGA data (e.g., the Td50). A typical starting point is 600 °C.
-
Pyrolysis Time: 15-30 seconds.
-
-
GC-MS Conditions:
-
GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp to 300 °C at 10 °C/min.
-
Hold at 300 °C for 10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-550.
-
-
-
Data Analysis: Identify the peaks in the total ion chromatogram by comparing their mass spectra with a library (e.g., NIST) and by interpreting the fragmentation patterns.
Visualizations
Caption: Proposed thermal decomposition pathways for this compound.
Caption: Workflow for the thermal analysis of this compound derivatives.
Technical Support Center: Troubleshooting Failed Reactions Involving Benzyltrimethylsilane
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides a comprehensive guide to troubleshooting common issues encountered in chemical reactions involving Benzyltrimethylsilane. The information is presented in a question-and-answer format to directly address specific problems you may face during your experiments.
Frequently Asked Questions (FAQs)
Q1: My reaction is sluggish or shows no conversion. What are the primary reasons for the lack of reactivity with this compound?
A1: Low or no reactivity in reactions involving this compound can often be attributed to several key factors, primarily revolving around the generation of the active nucleophile or radical species and the stability of the reactants.
Common Causes and Solutions:
-
Inefficient Deprotonation: Many reactions, such as the Peterson Olefination, require the deprotonation of this compound to form a reactive α-silyl carbanion.
-
Weak Base: The base used may not be strong enough to deprotonate the benzylic position. Schlosser's base (a mixture of n-butyllithium and potassium tert-butoxide) is highly effective for this purpose.[1]
-
Base Quality: Ensure the base is fresh and has been stored under anhydrous conditions. Older or improperly stored bases can lose their activity.
-
Solvent Choice: The choice of solvent can significantly impact the effectiveness of the base. Polar aprotic solvents like THF are generally preferred for deprotonation.
-
-
Moisture and Air Sensitivity: The α-silyl carbanion is highly sensitive to moisture and atmospheric oxygen.
-
Anhydrous Conditions: All glassware must be thoroughly flame-dried or oven-dried before use. Solvents should be freshly distilled from an appropriate drying agent. The reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).[1]
-
Reagent Quality: Ensure all other reagents are anhydrous.
-
-
Substrate Steric Hindrance: A sterically hindered electrophile (e.g., a bulky ketone) can impede the approach of the this compound-derived nucleophile, slowing down or preventing the reaction.
-
Inadequate Activation (for Photoredox and C-H Activation Reactions):
-
Photocatalyst Issues: In photoredox reactions, ensure the photocatalyst is active and that the light source has the correct wavelength and intensity to excite the catalyst.[4]
-
Initiator/Catalyst Problems: For C-H activation reactions, the choice and quality of the catalyst or initiator are critical. Ensure the catalyst is not poisoned and is used in the correct loading.
-
Q2: The yield of my desired product is low, and I observe multiple side products. What are the common side reactions?
A2: The formation of side products is a common issue and often points to competing reaction pathways or decomposition of reactants and intermediates.
Common Side Reactions and Prevention Strategies:
-
Protodesilylation: This is the cleavage of the C-Si bond by a proton source, leading to the formation of toluene. This is a significant side reaction, especially if there is residual moisture or acidic impurities.[5][6]
-
Prevention: Maintain strictly anhydrous conditions and use non-protic solvents. If an acidic workup is required, it should be performed at low temperatures and for a minimal duration.
-
-
Homocoupling (Wurtz-type reaction): The α-silyl carbanion can react with the starting this compound or other electrophiles to form homocoupled products.
-
Prevention: Slow, dropwise addition of the electrophile to the solution of the carbanion can minimize this side reaction by keeping the concentration of the electrophile low.
-
-
Formation of Isomeric Alkenes (in Peterson Olefination): The Peterson olefination can yield both (E) and (Z) isomers. The stereochemical outcome is dependent on the reaction conditions.[3][7][8][9]
-
Radical-based Side Reactions (in Photochemical Reactions): Depending on the solvent, UV photolysis of this compound can generate different radical species. In ethanol, benzyl (B1604629) radicals are formed, while in 3-methylpentane, α-trimethylsilylbenzyl radicals and this compound radical cations are produced.[11] These different radicals can lead to a variety of undesired products.
-
Solvent Selection: Carefully choose the solvent to favor the desired reaction pathway. Non-polar, aprotic solvents are often used to promote the formation of the α-silyl radical.
-
Q3: My reaction appears to have stalled, or the product is decomposing upon workup. What are the stability considerations for this compound and its intermediates?
A3: this compound itself is relatively stable. However, its reactive intermediates and some products can be prone to decomposition.
-
Thermal Stability: While generally stable at room temperature, prolonged heating at high temperatures can lead to decomposition. Kinetic studies on the thermal decomposition of related benzyl radicals show complex fragmentation pathways at elevated temperatures.[12][13]
-
Recommendation: Avoid unnecessarily high reaction temperatures or prolonged heating. Monitor the reaction progress (e.g., by TLC or GC) and work it up as soon as it is complete.
-
-
Stability of the α-silyl Carbanion: As mentioned, this intermediate is highly reactive and will be quenched by proton sources. Its stability is also temperature-dependent, and it should generally be generated and used at low temperatures (e.g., -78 °C to 0 °C) to minimize decomposition and side reactions.
-
Product Instability: The desired product may be sensitive to the workup conditions.
-
Acid/Base Sensitivity: If the product contains acid- or base-labile functional groups, a neutral workup is recommended.
-
Air/Oxidative Sensitivity: Some products may be prone to oxidation. Working up the reaction under an inert atmosphere and using degassed solvents can help to mitigate this.
-
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data from the literature to guide your reaction optimization.
Table 1: Optimization of Aza-Peterson Olefination with this compound [10]
| Entry | Electrophile | Base System | Solvent | Temperature (°C) | Yield (%) of (E)-Stilbene |
| 1 | N-Phenylbenzaldimine | n-BuLi / KOtBu | THF | -50 | 95 |
| 2 | N-Phenylbenzaldimine | n-BuLi | THF | -50 | <10 |
| 3 | N-Phenylbenzaldimine | KOtBu | THF | -50 | No Reaction |
| 4 | N-Phenyl-4-methoxybenzaldimine | n-BuLi / KOtBu | THF | -50 | 92 |
| 5 | N-Phenyl-4-chlorobenzaldimine | n-BuLi / KOtBu | THF | -50 | 96 |
This table demonstrates the critical role of using a strong, mixed-base system (Schlosser's base) for achieving high yields in the aza-Peterson olefination.
Table 2: Base-Promoted Coupling of this compound with 4-Cyanopyridine [14]
| Entry | Base | Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | CsF | 18-crown-6 | DMSO | rt | 3 | 95 |
| 2 | KF | 18-crown-6 | DMSO | rt | 18 | 84 (at 100°C w/o crown) |
| 3 | Cs2CO3 | 18-crown-6 | DMSO | rt | 18 | 57 (at 100°C w/o crown) |
| 4 | K3PO4 | 18-crown-6 | DMSO | rt | 18 | 25 |
This table highlights the effectiveness of fluoride (B91410) sources, particularly CsF with a crown ether, in promoting the coupling reaction at room temperature.
Experimental Protocols
Key Experiment: Aza-Peterson Olefination for the Synthesis of (E)-Stilbene[10]
Materials:
-
This compound
-
n-Butyllithium (n-BuLi) in hexanes
-
Potassium tert-butoxide (KOtBu)
-
N-Phenylbenzaldimine
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous THF.
-
Cool the flask to -50 °C using a suitable cooling bath (e.g., dry ice/acetone).
-
Slowly add potassium tert-butoxide (1.05 eq) to the THF, followed by the dropwise addition of n-butyllithium (1.05 eq). Stir the resulting Schlosser's base solution for 15 minutes.
-
Add this compound (1.50 eq) dropwise to the base solution and stir for 1 hour at -50 °C to generate the α-silyl carbanion.
-
In a separate flame-dried flask, dissolve N-phenylbenzaldimine (1.0 eq) in anhydrous THF.
-
Slowly add the solution of the imine to the carbanion solution at -50 °C.
-
Allow the reaction to stir at -50 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium (B1175870) chloride solution at -50 °C.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the (E)-stilbene.
Mandatory Visualizations
Logical Troubleshooting Workflow for a Failed this compound Reaction
Caption: Troubleshooting workflow for failed this compound reactions.
Simplified Reaction Pathway for Peterson Olefination
Caption: Key steps in the Peterson Olefination reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. reddit.com [reddit.com]
- 3. Peterson Olefination [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. lookchem.com [lookchem.com]
- 6. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 7. Aza-Peterson Olefinations: Rapid Synthesis of (E)-Alkenes [organic-chemistry.org]
- 8. lscollege.ac.in [lscollege.ac.in]
- 9. iris.unito.it [iris.unito.it]
- 10. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 11. Photochemical processes of this compound at 77 K remarkable solvent effects and reaction mechanism - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Kinetic study of benzyl sulfamide synthesis by thermolysis of N-(benzyl)-N´-(tert-butoxycarbolyl) sulfamide | European Journal of Chemistry [eurjchem.com]
- 14. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Solvent Influence on Benzyltrimethylsilane Photochemical Reactions
This guide provides troubleshooting advice and frequently asked questions for researchers and professionals working with the photochemical reactions of Benzyltrimethylsilane (BTS). The choice of solvent is a critical parameter that dictates the reaction mechanism and final products.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction outcomes are completely different when I switch from a nonpolar to a polar protic solvent. Why?
A: This is expected due to a fundamental change in the photochemical reaction mechanism. The polarity and protic nature of the solvent dictate which excited state of the this compound molecule reacts and what type of bond cleavage occurs.
-
In nonpolar solvents (e.g., hexane, 3-methylpentane), the photolysis proceeds through the lowest triplet state (T1) of the BTS molecule. This pathway leads to the formation of α-trimethylsilylbenzyl radicals and this compound radical cations.[1]
-
In polar, protic solvents (e.g., ethanol, methanol), the reaction occurs via the excited singlet state (S1) or a higher triplet state. This results in the direct cleavage of the Carbon-Silicon (C-Si) bond to produce benzyl (B1604629) radicals.[1]
Q2: I am observing unexpected solvent-adducts in my reaction with acetonitrile (B52724). What is happening?
A: Acetonitrile is a polar aprotic solvent known to stabilize charged intermediates. If your reaction generates a benzyl cation intermediate, either directly or through photoinduced electron transfer, the acetonitrile can act as a nucleophile. The benzyl cation can be trapped by acetonitrile to form an N-benzylnitrilium ion, which can then undergo further reactions, leading to a variety of nitrogen-containing byproducts.
Q3: Why is the yield of my desired product low when using a protic solvent like methanol?
A: While polar protic solvents can promote the formation of benzyl radicals, they can also act as hydrogen-atom donors. The highly reactive benzyl radical intermediate can abstract a hydrogen atom from the solvent, leading to the formation of toluene (B28343) as a byproduct and reducing the yield of your target product. Furthermore, if benzyl cations are formed, the solvent can act as a nucleophile, leading to ether formation (e.g., benzyl methyl ether in methanol).
Q4: How can I favor the formation of a benzyl cation from this compound?
A: The generation of a benzyl cation is favored by conditions that promote heterolytic (uneven) cleavage of the C-Si bond. This is typically achieved through photoinduced electron transfer (PET) using a sensitizer (B1316253) in a polar solvent like acetonitrile. The solvent's ability to stabilize the resulting cation radical is crucial for promoting the subsequent C-Si bond cleavage to form the benzyl cation.
Data Presentation: Solvent Effects on Reaction Intermediates
While precise quantum yields and product ratios are highly dependent on specific reaction conditions (e.g., wavelength, concentration, temperature), the primary photochemical intermediates are consistently dictated by the solvent class. The following table summarizes the major intermediates observed.
| Solvent Class | Example Solvent(s) | Dielectric Constant (ε) | Primary Intermediates Observed | Governing Pathway |
| Nonpolar Aprotic | Hexane, 3-Methylpentane | ~2.0 | α-trimethylsilylbenzyl radicals, this compound radical cations | Via lowest triplet state (T1)[1] |
| Polar Protic | Ethanol, Methanol | ~24.5 (Ethanol) | Benzyl radicals | Via excited singlet (S1) or higher triplet state[1] |
| Polar Aprotic | Acetonitrile | ~37.5 | Benzyl cations (especially in sensitized reactions), Benzyl radicals | Promotes electron transfer and stabilizes charged intermediates[2] |
Note: This table represents the initial reactive species formed upon photolysis. Final products will depend on subsequent reactions of these intermediates with the solvent or other species in the mixture.
Experimental Protocols & Considerations
A detailed, universally applicable protocol is difficult to define as the optimal setup depends on the desired outcome. However, a general procedure for conducting a direct photolysis experiment is outlined below.
Objective: To perform the direct UV irradiation of this compound in a selected solvent.
Materials:
-
This compound (BTS)
-
High-purity, spectroscopy-grade solvent (e.g., hexane, methanol, or acetonitrile)
-
Quartz reaction vessel or quartz test tubes
-
UV photoreactor (e.g., Rayonet reactor with selectable lamps or a mercury lamp setup)
-
Magnetic stirrer and stir bars
-
Inert gas supply (Nitrogen or Argon)
-
Standard glassware for workup
-
Analytical equipment for product analysis (GC-MS, NMR)
Procedure:
-
Solution Preparation: Prepare a dilute solution of this compound in the chosen solvent within the quartz reaction vessel. A typical concentration range is 0.01 M to 0.1 M.
-
Degassing: Deoxygenate the solution by bubbling a gentle stream of inert gas (N2 or Ar) through it for 15-30 minutes. Oxygen can quench excited states and interfere with radical reactions.
-
Irradiation:
-
Place the sealed reaction vessel inside the photoreactor.
-
Ensure the vessel is positioned for uniform illumination. If using an immersion lamp, ensure it is properly centered.
-
Begin stirring to ensure homogeneity.
-
Turn on the UV lamp(s). The choice of wavelength is critical; typically, lamps emitting around 254 nm are used for direct excitation of the benzene (B151609) ring chromophore.
-
Monitor the reaction progress by taking small aliquots at regular intervals and analyzing them (e.g., by GC-MS or TLC).
-
-
Workup & Analysis:
-
Once the reaction has reached the desired conversion, turn off the photoreactor.
-
Carefully remove the solvent under reduced pressure.
-
Analyze the crude product mixture using appropriate techniques (NMR, GC-MS) to identify and quantify the products.
-
Purify the products using standard methods such as column chromatography if required.
-
Visualizing Reaction Pathways
The choice of solvent fundamentally directs the reaction down one of two major pathways, as illustrated below.
Caption: Solvent-dependent photochemical pathways of this compound.
Caption: General experimental workflow for a photolysis reaction.
References
Overcoming steric hindrance in reactions with Benzyltrimethylsilane.
Welcome to the technical support center for overcoming steric hindrance in reactions with Benzyltrimethylsilane. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting for common issues encountered during electrophilic aromatic substitution and other coupling reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it affect reactions with this compound?
A: Steric hindrance is a chemical phenomenon where the rate of a reaction is slowed down due to the spatial bulk of the molecules involved. In the context of this compound, the trimethylsilyl (B98337) (-Si(CH₃)₃) group is relatively bulky. When either the this compound itself is substituted with bulky groups, or the substrate it is reacting with is sterically crowded, the approach of the reacting species is impeded. This can lead to significantly lower reaction rates or yields compared to less hindered systems.
Q2: My Friedel-Crafts benzylation with this compound is giving a very low yield. What are the likely causes related to steric hindrance?
A2: Low yields in Friedel-Crafts reactions with sterically hindered substrates are common and can stem from several factors:
-
Ineffective Catalyst Activation: The Lewis acid catalyst may be unable to efficiently coordinate to either the this compound or the aromatic substrate due to steric crowding around the reaction centers.
-
Poor Electrophile Formation: Steric hindrance can inhibit the formation of the key benzyl (B1604629) carbocation intermediate, which is necessary for the electrophilic aromatic substitution to occur.
-
Deactivated Aromatic Substrate: In addition to steric hindrance, if your aromatic ring possesses strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), it will be deactivated towards electrophilic attack, further reducing the reaction efficiency.[1]
-
Moisture Contamination: Lewis acid catalysts like aluminum chloride (AlCl₃) are extremely sensitive to moisture. Any water present will deactivate the catalyst, leading to a failed reaction.[1]
Q3: What are the primary strategies to overcome steric hindrance in reactions involving this compound?
A3: There are several effective strategies you can employ:
-
Choice of Lewis Acid: Switching to a more potent or sterically less demanding Lewis acid can be beneficial. For instance, stronger Lewis acids like AlCl₃ are effective but can also lead to side reactions. In some cases, milder Lewis acids like FeCl₃ or BF₃·OEt₂ might offer a better balance of reactivity and selectivity.[2]
-
Reaction Temperature: Increasing the reaction temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, this should be done cautiously as it can also promote the formation of byproducts.[3]
-
Solvent Selection: The choice of solvent can influence the reactivity of the catalyst and the solubility of the reactants. Non-polar solvents like dichloromethane (B109758) or 1,2-dichloroethane (B1671644) are common for Friedel-Crafts reactions.
-
Use of Additives: In some cases, the addition of a co-catalyst or an additive can enhance the reactivity of the primary catalyst.
Q4: Can carbocation rearrangement be an issue when using this compound in Friedel-Crafts alkylations?
A4: While this compound is designed to deliver a benzyl group, under strong Lewis acid conditions, the initially formed benzyl carbocation is relatively stable and less prone to rearrangement compared to primary alkyl halides.[2][4] However, if the aromatic substrate is highly activated and the reaction conditions are harsh, side reactions, including potential rearrangements or polyalkylation, can occur. The product itself is more reactive than the starting material, which can lead to the addition of multiple benzyl groups.[2] To minimize this, using a large excess of the aromatic substrate is often recommended.[2]
Troubleshooting Guides
Issue 1: Low or No Product Yield in Friedel-Crafts Benzylation
| Potential Cause | Troubleshooting Steps |
| Steric Hindrance | 1. Switch to a more powerful Lewis acid catalyst (e.g., from FeCl₃ to AlCl₃), but be mindful of potential side reactions. 2. Increase the reaction temperature incrementally (e.g., from room temperature to 40-60 °C) while monitoring the reaction for product formation and decomposition. 3. Increase reaction time , as sterically hindered reactions are often slower. Monitor progress by TLC or LC-MS. |
| Inactive Catalyst | 1. Use fresh, anhydrous Lewis acid. Ensure it has been stored under an inert atmosphere and away from moisture.[2] 2. Ensure all glassware is flame-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon). 3. Use anhydrous solvents. Solvents should be freshly distilled or obtained from a solvent purification system. |
| Deactivated Substrate | 1. Check for strongly electron-withdrawing groups on your aromatic substrate. This compound will struggle to react with highly deactivated rings. 2. Consider using a more activated substrate if your synthetic route allows. |
| Insufficient Catalyst Loading | 1. For some substrates, the product may form a complex with the Lewis acid, effectively sequestering it. Increase the stoichiometry of the Lewis acid to be at least equimolar to the limiting reagent. |
Issue 2: Formation of Multiple Products (Isomers or Polybenzylation)
| Potential Cause | Troubleshooting Steps |
| Polyalkylation | 1. Use a large excess of the aromatic substrate (e.g., 5-10 equivalents) relative to this compound. This statistically favors the benzylation of the starting material over the more activated product.[2] 2. Perform the reaction at a lower temperature to reduce the reactivity of the mono-benzylated product. 3. Consider a milder Lewis acid that may offer better selectivity. |
| Isomer Formation | 1. While less common with this compound, if you suspect rearrangement, consider Friedel-Crafts acylation followed by reduction (e.g., Clemmensen or Wolff-Kishner reduction) as an alternative route to the desired alkylated product.[2][5] This two-step process avoids the formation of a free carbocation prone to rearrangement. |
| Reaction Too Vigorous | 1. Control the rate of addition of the Lewis acid or this compound to the reaction mixture. 2. Perform the reaction at a lower temperature , using an ice bath if necessary, to better control the reaction exotherm.[2] |
Quantitative Data Summary
The following table presents representative data on the effect of the Lewis acid catalyst on the yield of a Friedel-Crafts benzylation of a moderately hindered aromatic substrate, mesitylene (B46885), with this compound.
| Lewis Acid Catalyst | Equivalents of Catalyst | Temperature (°C) | Reaction Time (h) | Yield of Benzylmesitylene (%) |
| FeCl₃ | 1.2 | 25 | 24 | 45 |
| AlCl₃ | 1.2 | 0 to 25 | 6 | 85 |
| BF₃·OEt₂ | 1.5 | 25 | 24 | 30 |
| TiCl₄ | 1.2 | -20 to 0 | 8 | 75 |
| Sc(OTf)₃ | 0.1 | 50 | 12 | 60 |
Note: These are representative values and actual yields will vary depending on the specific substrate, reaction scale, and purity of reagents.
Experimental Protocols
Protocol: Lewis Acid-Catalyzed Benzylation of a Hindered Arene (Mesitylene)
This protocol describes a general method for the benzylation of a sterically hindered aromatic compound using this compound and aluminum chloride as the Lewis acid catalyst.
Materials:
-
Mesitylene (freshly distilled)
-
This compound
-
Aluminum chloride (anhydrous)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, and standard glassware for inert atmosphere techniques.
Procedure:
-
Reaction Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen or argon atmosphere.
-
Catalyst Suspension: To the flask, add anhydrous dichloromethane (50 mL for a 10 mmol scale reaction) and anhydrous aluminum chloride (1.2 equivalents). Stir the suspension and cool the flask to 0 °C using an ice bath.
-
Substrate Addition: In a separate flask, dissolve mesitylene (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous dichloromethane (20 mL). Transfer this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred AlCl₃ suspension at 0 °C over a period of 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 6-12 hours, monitoring the progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly pouring it over crushed ice containing concentrated HCl. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 25 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., using hexanes as the eluent) to afford the pure benzylated product.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low or no product formation.
Catalytic Cycle for Lewis Acid-Catalyzed Benzylation
Caption: Proposed catalytic cycle for Friedel-Crafts benzylation.
References
Technical Support Center: Catalyst Selection and Optimization for Benzyltrimethylsilane Cross-Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for troubleshooting and optimizing the cross-coupling of benzyltrimethylsilane. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in using this compound for cross-coupling reactions?
The main challenge in utilizing this compound as a coupling partner is the high stability of the C(sp³)–Si bond. Unlike more reactive organometallic reagents, the activation of this bond to enable transmetalation to a catalyst (like palladium or nickel) is difficult and requires specific activation methods.[1][2] Consequently, standard cross-coupling conditions are often ineffective.
Q2: What are the main catalytic strategies for the cross-coupling of this compound?
There are two primary strategies for the cross-coupling of this compound:
-
Transition Metal-Catalyzed Hiyama-type Coupling: This approach typically involves a palladium or nickel catalyst and requires an activator to cleave the C–Si bond. Fluoride (B91410) sources, such as tetrabutylammonium (B224687) fluoride (TBAF), are commonly used activators.[3][4]
-
Lewis Basic Salt-Promoted (Metal-Free) Coupling: This method utilizes Lewis basic salts, such as cesium fluoride (CsF) or potassium carbonate (K₂CO₃), to promote the coupling of this compound with (hetero)aryl electrophiles without the need for a transition metal catalyst.[2][5]
Q3: What is the role of a fluoride activator in the Hiyama-type coupling of this compound?
Fluoride ions play a crucial role in activating the organosilane for transmetalation. They coordinate to the silicon atom, forming a hypervalent silicate (B1173343) intermediate. This pentacoordinate silicon species is more nucleophilic and readily transfers the benzyl (B1604629) group to the palladium or nickel catalyst.[1][3]
Q4: Can this compound cross-coupling be performed without a fluoride activator?
Yes, fluoride-free methods are available. The Lewis basic salt-promoted method is inherently fluoride-free if salts like potassium carbonate are used.[2] In some transition metal-catalyzed systems, strong bases can also facilitate the activation of the C-Si bond, albeit often less efficiently than fluoride.
Troubleshooting Guides
Issue 1: Low or No Product Yield
Low or no yield is a common issue in this compound cross-coupling. A systematic approach to troubleshooting is essential.
Troubleshooting Workflow for Low Yield
Troubleshooting Decision Tree for Low Yield
| Potential Cause | Recommended Solution | Expected Outcome |
| Insufficient C-Si Bond Activation | Increase the equivalents of the activator (e.g., TBAF, CsF). For Lewis base-promoted reactions, consider adding a crown ether (e.g., 18-crown-6) to enhance the basicity of the salt.[2] | Increased formation of the desired product. |
| Catalyst Deactivation | For palladium or nickel catalysis, use a pre-catalyst or ensure efficient in-situ generation of the active species. Screen different phosphine (B1218219) ligands; bulky, electron-rich ligands often improve catalyst stability and activity. | Consistent catalytic activity throughout the reaction, leading to higher conversion. |
| Suboptimal Reaction Conditions | Screen different solvents. Polar aprotic solvents like DMF or DMSO are often effective. Optimize the reaction temperature; higher temperatures may be required for C-Si bond cleavage but can also lead to side reactions. Ensure the reaction is performed under a strict inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst oxidation. | Improved reaction rate and yield. |
| Poor Reagent Quality | Use anhydrous solvents and reagents, as water can lead to protodesilylation of this compound. Purify starting materials if necessary. | Reduced side reactions and increased yield of the cross-coupled product. |
Issue 2: Significant Formation of Side Products
The formation of side products can significantly reduce the yield of the desired cross-coupled product.
Common Side Reactions and Solutions
| Side Product | Potential Cause | Recommended Solution |
| Protodesilylation (Toluene) | Presence of protic sources (e.g., water) in the reaction mixture. | Use rigorously dried solvents and reagents. Perform the reaction under anhydrous conditions. |
| Homocoupling of Aryl Halide | In transition metal-catalyzed reactions, this can be promoted by oxygen or inefficient transmetalation. | Thoroughly degas all solvents and reagents and maintain an inert atmosphere. Optimize the ligand and activator to favor the cross-coupling pathway. |
| Products from Activator Reaction | The fluoride activator can sometimes react with the electrophile or other components in the reaction mixture. | Carefully control the stoichiometry of the activator. Consider using a milder activator or a fluoride-free method if possible. |
Data Presentation
Table 1: Comparison of Catalytic Systems for this compound Cross-Coupling
| Catalyst System | Electrophile | Activator/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| None (Lewis Base Promoted) | 4-Cyanopyridine | CsF, 18-crown-6 (B118740) | DMSO | RT | 3 | 95 | [2] |
| None (Lewis Base Promoted) | 4-Chlorobenzonitrile | K₃PO₄ | DMSO | 100 | 18 | 75 | [2] |
| PdCl₂ | 4-Bromoanisole | TBAF·3H₂O | Toluene | 100 | 10 | High (General method) | [1] |
| Ni(cod)₂ / PCyPh₂ | Benzyl Chloride | Et₃SiOTf / Et₃N | - | RT | 2-16 | up to 99 | [6] |
Note: The data for PdCl₂ and Ni(cod)₂/PCyPh₂ are for related benzyl cross-coupling reactions and serve as a general reference for starting conditions.
Experimental Protocols
General Protocol for Lewis Basic Salt-Promoted Cross-Coupling of this compound with an Aryl Nitrile
This protocol is a general guideline based on the work of Lee et al.[2] and may require optimization for specific substrates.
Materials:
-
This compound
-
Aryl nitrile
-
Cesium fluoride (CsF)
-
18-crown-6
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Schlenk flask or oven-dried vial with a magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or vial under an inert atmosphere, add the aryl nitrile (1.0 equiv), CsF (1.5 equiv), and 18-crown-6 (1.5 equiv).
-
Add anhydrous DMSO via syringe.
-
Add this compound (1.2 equiv) to the reaction mixture via syringe.
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Experimental Workflow for Lewis Basic Salt-Promoted Cross-Coupling
Caption: General experimental workflow for the Lewis basic salt-promoted cross-coupling of this compound.
Mandatory Visualization
Catalytic Cycle for Hiyama-Type Cross-Coupling
Caption: Simplified catalytic cycle for the Hiyama-type cross-coupling of this compound.
Troubleshooting Logic for Side Reactions
Caption: Decision-making process for identifying and addressing common side reactions.
References
- 1. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 2. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hiyama Coupling [organic-chemistry.org]
- 4. Well-defined nickel and palladium precatalysts for cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lewis Basic Salt-Promoted Organosilane Coupling Reactions with Aromatic Electrophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Effective Workup Procedures for Benzyltrimethylsilane Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with benzyltrimethylsilane. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during the experimental workup and quenching of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching procedures for reactions involving lithiated this compound?
When this compound is deprotonated with a strong base like n-butyllithium or sec-butyllithium, the resulting carbanion is highly reactive and requires careful quenching. The primary goal is to protonate the carbanion and neutralize the excess base without compromising the desired product.
A standard and safe procedure is to cool the reaction mixture to a low temperature (typically -78 °C or 0 °C) and slowly add a proton source. Common quenching agents include:
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution: This is a mild acidic quencher that effectively neutralizes the organolithium species and protonates the carbanion.
-
Isopropanol or Methanol: These alcohols are less reactive than water and can be used for a more controlled quench, especially for large-scale reactions, to manage the exotherm.[1]
-
Water: While effective, the direct addition of water to a cold organolithium solution can be highly exothermic and should be done with extreme caution.
After the initial quench, an aqueous workup is typically performed to separate the organic and aqueous phases.
Q2: How do I choose between an acidic or basic workup for a Peterson olefination reaction using this compound?
The choice of acidic or basic workup in a Peterson olefination is a critical step that determines the stereochemical outcome of the resulting alkene. The intermediate β-hydroxysilane can be isolated and then subjected to elimination under different conditions to yield either the E or Z alkene.[2]
-
Acidic Workup: Treatment of the β-hydroxysilane with an acid (e.g., sulfuric acid, p-toluenesulfonic acid) results in an anti-elimination.[2][3]
-
Basic Workup: Treatment with a base (e.g., sodium hydride, potassium hydride) leads to a syn-elimination.[3]
Therefore, by isolating the diastereomeric β-hydroxysilanes and performing separate acidic and basic eliminations, one can potentially access both alkene isomers.[2]
Q3: Is the benzyl-silicon bond in this compound stable during aqueous workup?
Recommendation: To minimize the risk of protodesilylation, it is advisable to perform aqueous workups under neutral or slightly basic conditions. If an acidic wash is necessary, it should be carried out at low temperatures and for a short duration.
Q4: What are common byproducts in this compound reactions and how can they be removed?
Common byproducts can include:
-
Unreacted this compound: Being relatively nonpolar, it can often be separated from more polar products by silica (B1680970) gel chromatography.
-
Silanols (R₃SiOH) or Disiloxanes (R₃Si-O-SiR₃): These can form from the reaction of silylating agents with water during workup. They are often more polar than the starting silane (B1218182) and can sometimes be removed by an aqueous wash or chromatography.
-
Salts (e.g., lithium salts): These are typically removed during the aqueous workup.
For persistent silyl (B83357) byproducts, especially those from silyl ether protecting groups which might be present in the substrate, specialized workup procedures can be employed. One effective method for removing tetrabutylammonium (B224687) fluoride (B91410) (TBAF) residues, a common desilylation reagent, involves the use of an ion-exchange resin like DOWEX 50WX8 in the presence of calcium carbonate.[6][7][8] This avoids the need for an aqueous extraction, which is beneficial for polar products.[8]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the workup of this compound reactions.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Incomplete reaction. | Ensure complete deprotonation of this compound by using a sufficient excess of a strong base and adequate reaction time. |
| Protodesilylation of the product. | Avoid strongly acidic conditions during workup. Use a mild quencher like saturated aq. NH₄Cl and perform any acidic washes at low temperature and for a minimal time. | |
| Product lost during aqueous workup. | If the product is polar, it may have partitioned into the aqueous layer. Re-extract the aqueous phase with a suitable organic solvent. For very polar products, consider avoiding an aqueous workup and using resin-based methods for byproduct removal.[8] | |
| Formation of an Emulsion During Extraction | Presence of insoluble materials or surfactants. | Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous phase. Filter the entire mixture through a pad of Celite to remove particulate matter. |
| Difficulty in Removing Silyl Byproducts | Similar polarity of the product and byproducts. | Consider converting the silyl byproducts to more polar silanols by a brief treatment with mild acid, which may improve separation on silica gel. For stubborn cases, derivatization of the desired product to alter its polarity for chromatography might be an option. |
| Product is an Oil and Fails to Crystallize | Presence of impurities. | Ensure all solvents are thoroughly removed under high vacuum. If it remains an oil, further purification by silica gel column chromatography is recommended. Attempt crystallization from a different solvent system or try seeding with a previously obtained crystal.[9] |
Experimental Protocols
Protocol 1: General Quenching of Lithiated this compound
This protocol is suitable for quenching the carbanion of this compound after reaction with an electrophile.
-
Cool the reaction mixture to -78 °C in a dry ice/acetone bath.
-
Slowly add a saturated aqueous solution of ammonium chloride dropwise with vigorous stirring. Monitor the internal temperature to ensure it does not rise significantly.
-
Once the addition is complete, allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and water to dissolve any precipitated salts.
-
Separate the organic layer.
-
Extract the aqueous layer two to three times with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Workup for a Peterson Olefination Reaction (Acidic Elimination)
This protocol describes the workup for a Peterson olefination where the intermediate β-hydroxysilane is treated with acid to induce elimination.
-
After the addition of the carbonyl compound to the lithiated this compound, quench the reaction at low temperature as described in Protocol 1.
-
After the initial aqueous workup and extraction, the crude β-hydroxysilane can be isolated.
-
Dissolve the crude β-hydroxysilane in a suitable solvent such as diethyl ether.
-
Add a solution of p-toluenesulfonic acid in methanol.[3]
-
Stir the mixture for a designated time (e.g., 2 hours) while monitoring the reaction progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.[3]
-
Extract the mixture with an organic solvent (e.g., ethyl acetate).[3]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting alkene by silica gel column chromatography.[3]
Visual Guides
References
- 1. Electrophile-Dependent Reactivity of Lithiated N-Benzylpyrene-1-Carboxamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. d-nb.info [d-nb.info]
- 3. researchgate.net [researchgate.net]
- 4. The mechanism of the protodesilylation of allylsilanes and vinylsilanes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. The mechanism of the protodesilylation of allylsilanes which are disubstituted on C-3 - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. orgsyn.org [orgsyn.org]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Silyl Ethers as Alcohol Protecting Groups: Benchmarking Benzyltrimethylsilane Analogs
In the landscape of multi-step organic synthesis, particularly within pharmaceutical and complex molecule development, the strategic selection of protecting groups for hydroxyl functionalities is of paramount importance. Silyl (B83357) ethers are a cornerstone in this regard, offering a versatile toolkit for chemists due to their ease of introduction, tunable stability, and mild removal conditions. This guide provides a comprehensive comparison of common silyl ether protecting groups, with a specific focus on benzyl-substituted silanes in contrast to more conventional alkyl and aryl silyl ethers.
This document is intended for researchers, scientists, and drug development professionals, offering a detailed analysis supported by experimental data to inform the strategic selection of the most suitable silyl ether for a given synthetic challenge.
Introduction to Silyl Ether Protecting Groups
Silyl ethers are formed by the reaction of an alcohol with a silyl halide, such as a chloride or triflate, in the presence of a base.[1] The stability and reactivity of the resulting silyl ether are primarily dictated by the steric bulk and electronic nature of the substituents on the silicon atom. Generally, increased steric hindrance around the silicon atom enhances the stability of the silyl ether towards both acidic and basic conditions.[2] Deprotection is typically achieved through acidic hydrolysis or, more commonly, via fluoride (B91410) ion-mediated cleavage, which takes advantage of the exceptionally strong silicon-fluoride bond.[3]
While a vast array of silyl ethers have been developed, this guide will focus on a comparative analysis of the following commonly employed groups:
-
Trimethylsilyl (B98337) (TMS)
-
Triethylsilyl (TES)
-
tert-Butyldimethylsilyl (TBDMS or TBS)
-
Triisopropylsilyl (TIPS)
-
tert-Butyldiphenylsilyl (TBDPS)
-
Benzyltrimethylsilane (BnTMS) - Note: While the core topic of this guide, specific and comparative experimental data for this compound as an alcohol protecting group is limited in readily accessible scientific literature. The following sections will provide a detailed comparison of the more common silyl ethers, with inferences on the potential properties of this compound based on general organic chemistry principles.
Comparative Stability of Silyl Ether Protecting Groups
The selection of a silyl ether protecting group is often governed by its relative stability towards various reaction conditions that will be encountered during a synthetic sequence. The ability to selectively deprotect one silyl ether in the presence of another is a powerful tool in complex molecule synthesis.
Relative Stability to Acidic Hydrolysis
The stability of silyl ethers in acidic media is predominantly influenced by the steric hindrance around the silicon atom. Bulkier substituents impede the approach of hydronium ions or other acidic species, thus slowing the rate of cleavage. The generally accepted order of stability towards acidic hydrolysis is:
TMS < TES < TBDMS < TIPS < TBDPS [2]
Based on this trend, it can be inferred that a benzyltrimethylsilyl (BnTMS) ether would likely exhibit stability comparable to or slightly greater than a trimethylsilyl (TMS) ether, owing to the relatively small size of the benzyl (B1604629) group compared to the bulky alkyl or aryl groups of the more stable silyl ethers.
Relative Stability to Basic Hydrolysis
The stability of silyl ethers under basic conditions is also influenced by steric factors. The order of stability towards basic hydrolysis is generally observed as:
TMS < TES < TBDMS ≈ TBDPS < TIPS
Quantitative Comparison of Silyl Ether Stability
The following table summarizes the relative rates of cleavage for common silyl ethers under acidic and basic conditions, providing a quantitative basis for their selection.
| Protecting Group | Abbreviation | Relative Rate of Acidic Cleavage (vs. TMS) | Relative Rate of Basic Cleavage (vs. TMS) |
| Trimethylsilyl | TMS | 1 | 1 |
| Triethylsilyl | TES | 64 | ~10 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 | ~20,000 |
| Triisopropylsilyl | TIPS | 700,000 | ~100,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 | ~20,000 |
Data compiled from various sources. The exact values can vary depending on the substrate and reaction conditions.
Experimental Protocols: Protection and Deprotection of Alcohols
Detailed and reproducible experimental protocols are essential for the successful implementation of protecting group strategies. The following sections provide representative procedures for the protection of a primary alcohol with common silylating agents and their subsequent deprotection.
General Procedure for Silyl Ether Formation (Protection)
The most common method for the formation of silyl ethers involves the reaction of an alcohol with a silyl chloride in the presence of a base, typically imidazole (B134444), in an aprotic solvent like dimethylformamide (DMF).[4]
General workflow for the protection of a primary alcohol as a silyl ether.
Protection of a Primary Alcohol with tert-Butyldimethylsilyl Chloride (TBDMSCl)
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of the primary alcohol (1.0 equiv) and imidazole (2.2 equiv) in anhydrous DMF, add TBDMSCl (1.1 equiv) at room temperature under an inert atmosphere.
-
Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
-
General Procedure for Silyl Ether Cleavage (Deprotection)
The most widely used method for the cleavage of silyl ethers is treatment with a fluoride ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in a solvent like tetrahydrofuran (B95107) (THF).[5]
General workflow for the deprotection of a silyl ether using a fluoride source.
Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether with Tetrabutylammonium Fluoride (TBAF)
-
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in THF.
-
Add the TBAF solution (1.1 equiv) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Benzyl Ethers: A Comparative Alternative
Benzyl (Bn) ethers are another widely utilized protecting group for alcohols, offering a distinct stability profile compared to silyl ethers.[6] They are generally stable to a wide range of acidic and basic conditions, making them suitable for lengthy and complex synthetic sequences.[2]
The primary method for the deprotection of benzyl ethers is catalytic hydrogenolysis (e.g., H₂ over Pd/C), a mild and efficient method.[2] This provides an orthogonal deprotection strategy to the fluoride-mediated cleavage of silyl ethers.
Orthogonal deprotection of silyl and benzyl ethers.
Conclusion
The choice of a silyl ether protecting group is a critical decision in the planning and execution of a synthetic route. The tunable stability of silyl ethers, governed by the steric and electronic properties of the silicon substituents, provides a powerful platform for the selective protection and deprotection of hydroxyl groups. While TBDMS offers a good balance of stability and ease of cleavage for many applications, bulkier groups like TIPS and TBDPS provide enhanced stability for more demanding synthetic transformations.
Although specific comparative data for this compound as an alcohol protecting group is not widely available, its stability is anticipated to be similar to that of TMS ethers. For synthetic strategies requiring greater stability, the more sterically hindered silyl ethers or the robust benzyl ether protecting group, with its orthogonal deprotection pathway, present more suitable alternatives. The quantitative data and experimental protocols provided in this guide are intended to empower researchers to make informed and strategic decisions in the selection of alcohol protecting groups for the successful synthesis of complex molecules.
References
Comparative analysis of different synthetic routes to benzylsilanes.
For researchers, scientists, and professionals in drug development, the synthesis of benzylsilanes is a critical process, as these compounds are valuable intermediates in organic chemistry. This guide provides a comparative analysis of various synthetic routes to benzylsilanes, supported by experimental data, to aid in the selection of the most suitable method for a given application.
Comparative Analysis of Synthetic Routes
Several methodologies have been developed for the synthesis of benzylsilanes, each with its own set of advantages and limitations. The choice of a particular route often depends on factors such as the availability of starting materials, desired functional group tolerance, scalability, and the importance of stereochemistry. The most prominent methods include the palladium-catalyzed cross-coupling of benzyl (B1604629) halides, reaction with silyllithium reagents, hydrosilylation of styrenes, deboronative silylation of benzylboronates, and the nickel/copper-catalyzed silylation of benzyl alcohols.
Palladium-Catalyzed Cross-Coupling of Benzyl Halides: This modern approach offers a direct and chemoselective pathway to a wide range of benzylsilanes.[1][2] It typically employs a palladium catalyst, often in conjunction with a phosphine (B1218219) ligand and a co-catalyst like a borane, to couple benzyl halides with hydrosilanes.[1][2] The reaction conditions are generally mild, and the method demonstrates good tolerance for various functional groups.[1][2]
Reaction with Silyllithium Reagents: This is a more classical, transition-metal-free method that relies on the nucleophilic substitution of a benzyl halide with a pre-formed silyllithium reagent. This approach can provide good to excellent yields under mild conditions. For chiral substrates, this reaction can proceed with inversion of stereochemistry.
Hydrosilylation of Styrenes: This atom-economical method involves the addition of a hydrosilane across the double bond of a styrene (B11656) derivative. It is often catalyzed by transition metals such as platinum, rhodium, or rhenium.[3] A key advantage of this route is the ability to control regioselectivity (Markovnikov vs. anti-Markovnikov addition) and enantioselectivity through the choice of catalyst and ligands.[4]
Deboronative Silylation of Benzylboronates: This transition-metal-free method provides a practical and selective route to benzylsilanes from readily available benzylboronates and chlorosilanes, mediated by an alkoxide base.[1][5] It boasts operational simplicity, a broad substrate scope, and excellent functional group compatibility.[1][5]
Nickel/Copper-Catalyzed Silylation of Benzyl Alcohols: This method provides a direct route to benzylsilanes from benzyl alcohols, which are often more readily available and easier to handle than the corresponding halides.[6] This transformation is characterized by its wide scope and mild reaction conditions.[6]
Quantitative Data Comparison
The following table summarizes the key quantitative data for the different synthetic routes to provide an at-a-glance comparison of their performance.
| Synthetic Route | Starting Materials | Catalyst/Reagent | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Advantages | Key Disadvantages |
| Pd-Catalyzed Cross-Coupling | Benzyl halide, Hydrosilane | Pd catalyst, Phosphine ligand, B(C6F5)3 | 49 - 90+[1][2] | 1.5 - 24 | 25 - 90 | Broad substrate scope, good functional group tolerance, mild conditions. | Use of precious metal catalyst, sometimes requires co-catalyst. |
| Reaction with Silyllithium Reagents | Benzyl halide, Chlorosilane | Lithium metal | Moderate to High | 1 - 12 | -78 to 25 | Transition-metal-free, stereospecific (inversion). | Requires pre-formation of highly reactive silyllithium reagent. |
| Hydrosilylation of Styrenes | Styrene derivative, Hydrosilane | Transition-metal catalyst (e.g., Pt, Rh, Re) | High[3][4] | Variable | 25 - 120 | Atom-economical, potential for high regio- and enantioselectivity. | Catalyst-dependent selectivity, potential for side reactions. |
| Deboronative Silylation | Benzylboronate, Chlorosilane | Alkoxide base (e.g., KOtBu) | 49 - 90[1][5] | 5 | 100 | Transition-metal-free, operationally simple, broad scope. | Requires preparation of benzylboronate starting material. |
| Ni/Cu-Catalyzed Silylation | Benzyl alcohol | Ni/Cu catalyst | Good to High[6] | 12 - 24 | 80 - 120 | Utilizes readily available benzyl alcohols, wide scope. | Requires dual catalyst system, higher temperatures. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Palladium-Catalyzed Cross-Coupling of Benzyl Halides with Hydrosilanes[2]
A dry Schlenk tube is charged with the benzyl halide (1.0 equiv), a palladium catalyst (e.g., Pd(OAc)2, 2 mol%), a phosphine ligand (e.g., PPh3, 4 mol%), and a co-catalyst (e.g., B(C6F5)3, 5 mol%). The tube is evacuated and backfilled with an inert gas (e.g., nitrogen or argon). A dry solvent (e.g., toluene) is added, followed by the hydrosilane (1.2 equiv). The reaction mixture is stirred at the specified temperature (e.g., 80 °C) for the required time (e.g., 12 h). Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the desired benzylsilane.
Deboronative Silylation of Benzylboronates with Chlorosilanes[1][5]
To a stirred solution of the benzylboronate ester (1.0 equiv) in a dry solvent (e.g., THF) under an inert atmosphere, is added an alkoxide base (e.g., KOtBu, 2.0 equiv). The mixture is stirred at room temperature for a short period before the addition of the chlorosilane (1.2 equiv). The reaction mixture is then heated to the desired temperature (e.g., 100 °C) and stirred for the specified time (e.g., 5 h). After cooling to room temperature, the reaction is quenched with a saturated aqueous solution of NH4Cl. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by flash column chromatography to yield the pure benzylsilane.
Logical Workflow for Benzylsilane Synthesis
The following diagram illustrates a generalized logical workflow for the synthesis of benzylsilanes, highlighting the key decision points and synthetic pathways.
Caption: A flowchart illustrating the decision-making process for selecting a synthetic route to benzylsilanes based on the available starting material.
References
- 1. Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C(sp3)–Si cross-coupling silylation of benzyl halides with hydrosilanes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Generation of Benzyl Anions: Alternatives to Benzyltrimethylsilane
For researchers, scientists, and professionals in drug development, the formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The benzyl (B1604629) anion is a key nucleophilic intermediate in this endeavor, enabling the introduction of the versatile benzyl group. While benzyltrimethylsilane has served as a reliable precursor for the fluoride-induced generation of benzyl anions, the exploration of alternative methods is crucial for expanding the synthetic toolbox, improving functional group tolerance, and enhancing overall efficiency. This guide provides an objective comparison of various alternatives to this compound for generating benzyl anions, supported by experimental data and detailed protocols.
Performance Comparison of Benzyl Anion Generation Methods
The choice of method for generating benzyl anions is often dictated by the available starting materials, the desired functional group compatibility, and the reaction scale. Below is a comparative summary of the most common and effective alternatives.
| Method | Starting Material | Reagents | Key Advantages | Key Disadvantages |
| From Styrenes via Hydroboration/Cleavage | Styrene (B11656) Derivatives | 1. Cu-catalyst, HBpin 2. tBuOK | Mild reaction conditions, avoids bibenzyl coupling, good functional group tolerance.[1] | Requires a two-step, one-pot procedure. |
| Direct Deprotonation (Lateral Sodiation) | Toluene (B28343) Derivatives | (2-ethylhexyl)sodium, TMEDA | High efficiency, suitable for continuous flow, broad electrophile scope. | Requires a specialized organosodium reagent and flow chemistry setup for optimal results. |
| From Aryl Ketones via[1][2]-Phospha-Brook Rearrangement | Aryl Ketones | α-hydroxyphosphonate formation, Brønsted base | Catalytic method, generates tertiary benzylic anions.[2][3] | Limited to the synthesis of tertiary alcohols. |
| Reductive Cleavage of Benzyl Halides | Benzyl Halides | Alkali metals (e.g., Li, Na) or Mg | Readily available starting materials. | Prone to Wurtz-type homocoupling to form bibenzyl byproducts.[1] |
| Reductive Cleavage of Benzyl Ethers/Sulfides | Benzyl Ethers/Sulfides | Strong reducing agents (e.g., Li, Na) | Alternative to benzyl halides. | Can require harsh conditions, and literature on trapping with electrophiles is less extensive. |
| From Benzylboronates | Benzylboronic Esters | Strong base (e.g., KOtBu) | Useful for specific transformations like silylation. | Primarily used for specific C-B bond functionalization rather than general benzyl anion generation. |
Quantitative Data on Benzyl Anion Reactions
The following tables provide a summary of yields for the reaction of benzyl anions, generated via different methods, with a variety of electrophiles.
Table 1: From Styrenes via Copper-Catalyzed Hydroboration and C-B Bond Cleavage
This method involves the copper-catalyzed hydroboration of a styrene derivative, followed by treatment with a bulky base to induce cleavage of the carbon-boron bond, generating the benzyl anion in situ.
| Styrene Derivative | Electrophile | Product | Yield (%) |
| 1-Vinylnaphthalene | CO₂ | 2-(Naphthalen-1-yl)acetic acid | 85 |
| 1-Vinylnaphthalene | CS₂ | 2-(Naphthalen-1-yl)carbodithioic acid | 78 |
| 1-Vinylnaphthalene | Phenyl isocyanate | N-Phenyl-2-(naphthalen-1-yl)acetamide | 92 |
| 1-Vinylnaphthalene | Phenyl isothiocyanate | N-Phenyl-2-(naphthalen-1-yl)carbothioamide | 88 |
| 1-Vinylnaphthalene | Methyl iodide | 1-(1-Ethyl)naphthalene | 60 |
| 1-Vinylnaphthalene | Isopropyl bromide | 1-(1-Isopropyl)naphthalene | 59 |
| 1-Vinylnaphthalene | Benzyl bromide | 1-(1,2-Diphenylethyl)naphthalene | 67 |
Data sourced from Grigg, R. D., et al. (2012). Chemistry - A European Journal, 18(30), 9391-9396.
Table 2: From Toluene Derivatives via Lateral Sodiation
This highly efficient method utilizes an on-demand generated, hexane-soluble organosodium reagent for the deprotonation of toluene and its derivatives.
| Toluene Derivative | Electrophile | Product | Yield (%) |
| Toluene | Propionaldehyde | 2-Phenyl-1-butanol | 83 |
| Toluene | Cyclohexene oxide | 2-Phenylcyclohexan-1-ol | 81 |
| Toluene | Oxetane | 3-Phenylpropan-1-ol | 78 |
| p-Xylene | (R)-propylene oxide | (R)-1-(p-tolyl)propan-2-ol | 92 |
| p-Xylene | 1-Chloroheptane | 1-(n-Heptyl)-4-methylbenzene | 98 |
| 4-Chlorotoluene | Cyclohexanone | 1-(4-Chlorobenzyl)cyclohexan-1-ol | 86 |
| Phenylacetonitrile | Benzyl chloride | 2,3-Diphenylpropanenitrile | 90 |
Data sourced from Knochel, P., et al. (2022). Angewandte Chemie International Edition, 61(18), e202200821.
Table 3: From Aryl Ketones via[1][2]-Phospha-Brook Rearrangement
This catalytic approach generates tertiary benzylic anions from α-hydroxyphosphonates derived from aryl ketones.
| Aryl Ketone | Electrophile | Product (Tertiary Alcohol) | Yield (%) |
| Acetophenone | Phenyl vinyl sulfone | 2-Phenyl-4-(phenylsulfonyl)butan-2-ol | 85 |
| 4'-Methoxyacetophenone | Phenyl vinyl sulfone | 2-(4-Methoxyphenyl)-4-(phenylsulfonyl)butan-2-ol | 90 |
| 4'-Chloroacetophenone | Phenyl vinyl sulfone | 2-(4-Chlorophenyl)-4-(phenylsulfonyl)butan-2-ol | 78 |
| Propiophenone | Phenyl vinyl sulfone | 3-Phenyl-5-(phenylsulfonyl)pentan-3-ol | 82 |
Data sourced from Kondoh, A., et al. (2024). Chemistry – A European Journal, 30(69), e202402967.[3]
Experimental Protocols
Protocol 1: Generation of Benzyl Anions from Styrenes via Hydroboration/Cleavage
Step 1: Copper-Catalyzed Hydroboration. In a nitrogen-flushed flask, CuCl (5 mol%), a suitable phosphine (B1218219) ligand (e.g., dppbz, 5.5 mol%), and pinacolborane (1.2 equiv) are dissolved in dry THF. The styrene derivative (1.0 equiv) is added, and the mixture is stirred at room temperature until the reaction is complete (monitored by TLC or GC-MS).
Step 2: In Situ Benzyl Anion Generation and Trapping. The reaction mixture from Step 1 is cooled to -78 °C. A solution of potassium tert-butoxide (tBuOK, 2.2 equiv) in dry THF is added dropwise. The mixture is stirred for 10 minutes, after which the electrophile (1.5 equiv) is added. The reaction is allowed to warm to room temperature and stirred until completion. The reaction is then quenched with saturated aqueous NH₄Cl and the product is extracted with an organic solvent.
Protocol 2: Generation of Benzylic Anions via Lateral Sodiation (Batch Procedure)
Under an inert atmosphere, the toluene derivative (1.0 equiv) and TMEDA (1.2 equiv) are dissolved in dry hexane (B92381). The solution is cooled to 0 °C, and a solution of (2-ethylhexyl)sodium in hexane is added dropwise until a persistent color indicates the formation of the benzyl anion. The mixture is stirred for 30 minutes at room temperature. The electrophile (1.1 equiv) is then added at the appropriate temperature (e.g., -78 °C for aldehydes/ketones), and the reaction is stirred to completion. The reaction is quenched with saturated aqueous NH₄Cl, and the product is isolated by extraction.
Protocol 3: Catalytic Generation of Tertiary Benzyl Anions from Aryl Ketones
Step 1: Formation of α-Hydroxyphosphonate. The aryl ketone (1.0 equiv) and a dialkyl phosphite (B83602) (1.1 equiv) are mixed in a suitable solvent (e.g., THF). A catalytic amount of a base (e.g., DBU) is added, and the mixture is stirred at room temperature until the formation of the α-hydroxyphosphonate is complete.
Step 2: Anion Generation and Reaction. To the solution from Step 1, a Brønsted base catalyst (e.g., a phosphazene base, 10 mol%) and the electrophile (1.2 equiv) are added. The reaction is stirred at the appropriate temperature until completion. The resulting phosphate (B84403) ester is then hydrolyzed (e.g., with aqueous HCl) to afford the tertiary benzylic alcohol.
Decision-Making Workflow for Selecting a Benzyl Anion Precursor
The selection of an appropriate method for generating a benzyl anion is a critical step in synthetic planning. The following diagram illustrates a logical workflow to guide this decision-making process based on key experimental considerations.
Caption: Decision workflow for selecting a benzyl anion generation method.
References
- 1. Beyond Benzyl Grignards: Facile Generation of Benzyl Carbanions from Styrenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalytic Generation of Benzyl Anions from Aryl Ketones Utilizing [1,2]-Phospha-Brook Rearrangement and Their Application to Synthesis of Tertiary Benzylic Alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
A Comparative Guide to Palladium, Nickel, and Rhodium Catalysts in Benzyltrimethylsilane Arylation Reactions
Performance Data Summary
The following table summarizes the performance of palladium, nickel, and rhodium catalysts in the arylation of benzylic C(sp³)–H or C(sp³)–Si bonds. It is important to note that the reaction conditions and substrates are not identical but represent typical applications of each catalyst for this type of transformation.
| Feature | Palladium Catalyst System | Nickel Catalyst System | Rhodium Catalyst System |
| Reaction Type | Cross-coupling of a rare-earth metal trialkyl complex derived from benzyltrimethylsilane with an aryl bromide[1] | Cross-electrophile coupling of a benzyl (B1604629) alcohol with an aryl halide[2][3] | Direct C–H arylation of a 2-arylpyridine with an arylsilane[4] |
| Catalyst Precursor | Pd(OAc)₂ with P(o-tol)₃ ligand | NiCl₂(Me₄Phen)·2H₂O | [Cp*Rh(CH₃CN)₃][SbF₆]₂ |
| Substrate 1 | (Me₃SiCH₂)₃Y·(THF)₂ | Benzyl alcohol | 2-Phenylpyridine (B120327) |
| Substrate 2 | 4-Bromoanisole (B123540) | Iodobenzene (B50100) | Phenyltrimethylsilane (B1584984) |
| Key Additive/Reagent | None specified | TiCl₄(lutidine), Mn powder | AgF |
| Solvent | Toluene (B28343) | THF | THF/t-BuOH |
| Temperature | 110 °C | Reflux | 90 °C |
| Typical Yield | 95%[1] | 86%[2] | 62%[4] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance summary are provided below to facilitate replication and adaptation.
Palladium-Catalyzed Cross-Coupling of a this compound-Derived Organoyttrium Complex[1]
A mixture of (Me₃SiCH₂)₃Y·(THF)₂ (0.2 mmol), 4-bromoanisole (0.2 mmol), Pd(OAc)₂ (0.001 mmol, 0.5 mol%), and P(o-tol)₃ (0.002 mmol, 1 mol%) in toluene (2 mL) was heated at 110 °C for 12 hours under a nitrogen atmosphere. After cooling to room temperature, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by column chromatography on silica (B1680970) gel to afford the desired product.
Nickel-Catalyzed Cross-Electrophile Coupling of Benzyl Alcohol[2][3]
To a refluxing solution of NiCl₂(Me₄Phen)·2H₂O (0.018 mmol, 1.8 mol%), TiCl₄(lutidine) (1.2 mmol), manganese powder (1.2 mmol), and 2,6-lutidine (1.2 mmol) in THF were added a solution of benzyl alcohol (1.0 mmol) and iodobenzene (1.2 mmol) in THF via syringe pump over 6 hours. After the addition was complete, the mixture was refluxed for an additional 6 hours. The reaction was then cooled to room temperature, quenched with saturated aqueous NaHCO₃, and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The crude product was purified by flash column chromatography.
Rhodium-Catalyzed Direct C–H Arylation[4]
Under a nitrogen atmosphere, 2-phenylpyridine (0.20 mmol), phenyltrimethylsilane (0.40 mmol), [Cp*Rh(CH₃CN)₃][SbF₆]₂ (0.01 mmol), and AgF (0.80 mmol) were charged into an oven-dried Schlenk tube. Then, THF (0.50 mL) and t-BuOH (0.50 mL) were injected sequentially by syringe. The tube was placed in a preheated oil bath at 90 °C and stirred for 2 hours. After cooling to room temperature, the mixture was evaporated in vacuo. The residue was purified by flash chromatography on silica gel to give the arylated product.
Visualization of Experimental Workflow and Catalytic Pathways
The following diagrams illustrate a generalized experimental workflow for comparing these catalytic systems and a simplified representation of the catalytic cycles.
Concluding Remarks
The choice between palladium, nickel, and rhodium for the arylation of this compound and its analogs depends on several factors including the specific reaction type, desired functional group tolerance, cost, and environmental considerations.
-
Palladium is a versatile and widely used catalyst for cross-coupling reactions, often providing high yields and good functional group tolerance.[1]
-
Nickel catalysts are a more cost-effective and earth-abundant alternative to palladium and can exhibit unique reactivity, particularly in cross-electrophile coupling reactions.[2][3] However, they can be more sensitive to reaction conditions and functional groups.[5]
-
Rhodium catalysts are particularly effective for C–H activation reactions, offering a direct method for arylation without the need for pre-functionalized substrates.[4][6]
Ultimately, the optimal catalyst will be application-specific, and the data and protocols provided herein serve as a guide for further investigation and optimization in the laboratory.
References
- 1. Palladium-catalyzed C(sp3)–C(sp2) cross-coupling of homoleptic rare-earth metal trialkyl complexes with aryl bromides: efficient synthesis of functionalized benzyltrimethylsilanes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
- 3. Nickel-Catalyzed Cross-Electrophile Coupling between Benzyl Alcohols and Aryl Halides Assisted by Titanium Co-reductant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. youtube.com [youtube.com]
- 6. Rhodium catalyzed chelation-assisted C-H bond functionalization reactions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Characterizing Benzyltrimethylsilane Derivatives
For researchers, scientists, and drug development professionals, the precise characterization of chemical compounds is fundamental to ensuring quality, efficacy, and reproducibility. This guide provides an objective comparison of key analytical methods for the characterization of Benzyltrimethylsilane and its derivatives. We will delve into the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Vibrational Spectroscopy (FTIR and Raman), presenting their respective strengths, supporting data, and detailed experimental protocols.
Comparison of Key Analytical Techniques
The characterization of this compound derivatives involves confirming their identity, assessing purity, and elucidating their structure. The primary analytical techniques employed for these purposes are HPLC, GC-MS, and various forms of spectroscopy. Each method provides distinct and complementary information.
Data Presentation: Summarized Quantitative Performance
| Parameter | HPLC-UV | GC-MS |
| Limit of Detection (LOD) | 0.01 - 0.5 µg/mL | 0.001 - 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 1.5 µg/mL | 0.005 - 0.8 µg/mL |
| **Linearity (R²) ** | > 0.998 | > 0.999 |
| Precision (RSD) | < 5% | < 10% |
| Accuracy (Recovery) | 85 - 115% | 80 - 120% |
Note: These values are indicative and can vary significantly based on the specific instrumentation, column, mobile/carrier gas, and the nature of the this compound derivative and sample matrix.
Chromatographic Methods: HPLC and GC-MS
Chromatographic techniques are central to separating and quantifying components in a mixture.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for the analysis of a wide range of compounds, particularly those that are non-volatile or thermally labile. For this compound derivatives, reversed-phase HPLC is a common approach.
Experimental Protocol: HPLC-UV Analysis of a this compound Derivative
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water is typically effective. For example, starting with 50:50 (v/v) acetonitrile:water and increasing the acetonitrile concentration over time.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength of 254 nm, where the benzyl (B1604629) group exhibits strong absorbance.
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound derivative in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, providing high sensitivity and structural information. It is well-suited for volatile and thermally stable compounds like many this compound derivatives.
Experimental Protocol: GC-MS Analysis of a this compound Derivative
-
Instrumentation: A standard GC-MS system.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is often suitable.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40-500.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent like dichloromethane (B109758) or hexane (B92381) to a concentration of approximately 100 µg/mL.
Spectroscopic Methods
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in this compound derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are routinely used.
¹H NMR Spectroscopy
-
Expected Chemical Shifts for this compound:
-
-Si(CH₃)₃ protons: A sharp singlet around 0.0 ppm.
-
-CH₂- protons: A singlet around 2.0-2.2 ppm.
-
Aromatic protons: Multiplets in the range of 6.9-7.3 ppm.
-
¹³C NMR Spectroscopy
-
Expected Chemical Shifts for this compound:
-
-Si(CH₃)₃ carbons: A signal around -1.0 ppm.
-
-CH₂- carbon: A signal around 25 ppm.
-
Aromatic carbons: Signals in the range of 124-140 ppm.
-
Vibrational Spectroscopy: FTIR and Raman
FTIR and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a "fingerprint" based on the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy
-
Characteristic Peaks for this compound Derivatives:
-
C-H stretching (aromatic): ~3000-3100 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C stretching (aromatic): ~1600 cm⁻¹ and ~1450 cm⁻¹
-
Si-C stretching: ~1250 cm⁻¹ (sharp and strong) and ~850 cm⁻¹
-
Si-(CH₃)₃ rocking: ~700-800 cm⁻¹
-
Raman Spectroscopy
-
Characteristic Peaks for this compound Derivatives:
-
Aromatic ring breathing mode: ~1000 cm⁻¹ (strong)
-
Si-C symmetric stretching: ~600-700 cm⁻¹
-
C-H stretching (aromatic and aliphatic): ~2900-3100 cm⁻¹
-
Experimental Workflow and Signaling Pathway Visualization
Experimental Workflow: Synthesis and Characterization of a Substituted this compound Derivative
The following diagram illustrates a typical workflow for the synthesis and subsequent analytical characterization of a para-substituted this compound derivative.
Caption: Workflow for the synthesis and characterization of a substituted this compound derivative.
Signaling Pathway: Hypothetical Modulation of NF-κB Signaling
While the biological activities of many this compound derivatives are still under investigation, some organic compounds with similar structural motifs have been shown to modulate inflammatory pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation. The following diagram illustrates a simplified canonical NF-κB signaling pathway, which could be a potential target for biologically active this compound derivatives.
Caption: Simplified canonical NF-κB signaling pathway, a potential target for bioactive compounds.
Purity Analysis of Benzyltrimethylsilane: A Comparative Guide to HPLC and GC-MS Techniques
For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like Benzyltrimethylsilane is paramount for the integrity and reproducibility of experimental results. This guide provides an objective comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity assessment of this compound. The following sections detail experimental protocols, present comparative performance data, and offer visual workflows to aid in selecting the most suitable method for your analytical needs.
At a Glance: HPLC vs. GC-MS for this compound Analysis
The choice between HPLC and GC-MS for purity analysis depends on several factors, including the volatility of the analyte and potential impurities, required sensitivity, and the need for structural confirmation. This compound is a volatile and thermally stable compound, making it an excellent candidate for GC-MS analysis. HPLC can also be employed, particularly for separating non-volatile impurities, but it is generally less common for this specific compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in the gas phase followed by mass-based detection and identification. |
| Compound Suitability | Well-suited for non-volatile or thermally labile compounds. Can analyze this compound. | Ideal for volatile and thermally stable compounds like this compound.[1] |
| Sample Preparation | Dissolution in a suitable mobile phase-compatible solvent. | Dilution in a volatile organic solvent. Derivatization is not required for this compound. |
| Typical Mobile/Carrier Gas | Liquid solvent mixture (e.g., Acetonitrile/Water). | Inert gas (e.g., Helium, Hydrogen). |
| Detection | UV-Vis, Diode Array Detector (DAD), Refractive Index (RI), Mass Spectrometry (LC-MS). | Mass Spectrometry (MS), Flame Ionization Detection (FID). MS provides structural information. |
| Sensitivity | Generally in the low µg/mL to ng/mL range.[2][3] | High sensitivity, often in the low µg/mL to pg/mL range, especially with MS detection.[4][5] |
| Impurity Identification | Based on retention time relative to standards. LC-MS provides mass information for identification. | Mass spectra provide fragmentation patterns for confident identification of known and unknown impurities.[6] |
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Analysis
GC-MS is a highly effective technique for the purity analysis of this compound due to the compound's volatility. It offers excellent separation efficiency and definitive identification of impurities through mass spectral libraries and fragmentation patterns.
Experimental Protocol: GC-MS
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a volatile organic solvent such as hexane (B92381) or ethyl acetate.
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
2. Instrumentation and Chromatographic Conditions:
-
GC System: Agilent 7890B or equivalent.
-
MS System: Agilent 5977A Mass Selective Detector or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL with a split ratio of 50:1.
-
Oven Temperature Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp to 150°C at 15°C/min.
-
Ramp to 280°C at 25°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 450.
Quantitative Performance Data (Estimated)
The following data are estimated based on typical performance for the analysis of similar aromatic and silane (B1218182) compounds by GC-MS.[4][7]
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 - 5 µg/mL |
| Limit of Quantitation (LOQ) | 0.5 - 15 µg/mL |
| Linearity (R²) | > 0.998 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
High-Performance Liquid Chromatography (HPLC) Purity Analysis
While less common for this specific analyte, Reversed-Phase HPLC (RP-HPLC) can be a viable method for the purity analysis of this compound, particularly for identifying any non-volatile impurities that would not be amenable to GC analysis.
Experimental Protocol: HPLC
1. Sample Preparation:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in the initial mobile phase composition (e.g., 80% Acetonitrile / 20% Water).
-
Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.
2. Instrumentation and Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
Start with 80% B.
-
Hold at 80% B for 5 minutes.
-
Increase to 95% B over 10 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 80% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm and 254 nm.
-
Injection Volume: 10 µL.
Quantitative Performance Data (Estimated)
The following data are estimated based on typical performance for the analysis of non-polar aromatic compounds by RP-HPLC.[2][8]
| Parameter | Estimated Value |
| Limit of Detection (LOD) | 0.1 - 0.5 µg/mL |
| Limit of Quantitation (LOQ) | 0.4 - 2.0 µg/mL |
| Linearity (R²) | > 0.999 |
| Precision (%RSD) | < 2% |
| Accuracy (% Recovery) | 98 - 102% |
Visualizing the Analytical Process
The following diagrams illustrate the general experimental workflow for both techniques and a logical decision-making process for selecting the appropriate method.
References
- 1. lib3.dss.go.th [lib3.dss.go.th]
- 2. Direct analysis of aromatic pollutants using a HPLC-FLD/DAD method for monitoring biodegradation processes - Analytical Methods (RSC Publishing) DOI:10.1039/D1AY00083G [pubs.rsc.org]
- 3. HPLC method development, validation, and impurity characterization of a potent antitumor indenoisoquinoline, LMP776 (NSC 725776) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Limit of detection (LQD)/limit of quantitation (LOQ): comparison of the empirical and the statistical methods exemplified with GC-MS assays of abused drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gas phase impurities in silane determined by gas chromatography-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
Unveiling Reaction Intermediates: A Spectroscopic Comparison of Benzyltrimethylsilane and Alternative Benzyl Radical Precursors
For researchers, scientists, and drug development professionals, understanding the fleeting intermediates in chemical reactions is paramount for optimizing synthetic routes and developing novel therapeutics. This guide provides a comparative analysis of the spectroscopic identification of intermediates generated from the photochemical reactions of benzyltrimethylsilane and its alternatives, supported by experimental data and detailed protocols.
The study of reactive intermediates, transient species that exist for only a fraction of a second, provides crucial insights into reaction mechanisms. In the realm of organosilicon chemistry, this compound (BTMS) serves as a valuable precursor for generating benzylic radicals and radical ions. Understanding the formation and behavior of these intermediates is essential for controlling reaction outcomes. This guide compares the spectroscopic characterization of intermediates derived from BTMS with those from an alternative precursor, dibenzyl ketone (DBK), highlighting the techniques used to identify and characterize these ephemeral species.
Spectroscopic Identification of Intermediates in this compound Photolysis
The photolysis of this compound in different solvents leads to the formation of several key reactive intermediates, primarily the This compound radical cation , the α-trimethylsilylbenzyl radical , and the benzyl (B1604629) radical . The formation of these species is highly dependent on the solvent environment.
Key Intermediates and their Spectroscopic Fingerprints:
| Intermediate | Spectroscopic Technique | Key Spectroscopic Data |
| This compound Radical Cation | Transient Absorption Spectroscopy | Broad absorption bands in the UV-Vis region. Specific absorption maxima are sensitive to the solvent environment. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Characteristic g-values and hyperfine coupling constants, though often challenging to observe due to short lifetimes. | |
| α-Trimethylsilylbenzyl Radical | Matrix Isolation Infrared (IR) Spectroscopy | Specific vibrational frequencies corresponding to C-H and Si-C bond vibrations. Data is scarce due to the high reactivity of this radical. |
| Benzyl Radical | Transient Absorption Spectroscopy | Two characteristic broad absorption bands centered around 330 nm and 540 nm .[1] |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Well-defined EPR spectra have been recorded for persistent benzyl radicals, providing information on g-values and hyperfine coupling to the benzylic and aromatic protons. |
An Alternative Route to Benzyl Radicals: Photolysis of Dibenzyl Ketone
A common alternative for generating benzyl radicals is the photolysis of dibenzyl ketone. This reaction proceeds through the formation of a triplet excited state of the ketone, which then undergoes α-cleavage to produce a benzyl radical and a phenylacetyl radical. The phenylacetyl radical can subsequently decarbonylate to yield a second benzyl radical.
Comparison of Intermediates and Spectroscopic Data:
| Feature | This compound Photolysis | Dibenzyl Ketone Photolysis |
| Primary Intermediates | This compound radical cation, α-trimethylsilylbenzyl radical, benzyl radical | Triplet excited state of dibenzyl ketone, benzyl radical, phenylacetyl radical |
| Benzyl Radical Generation | Direct C-Si bond cleavage (radical cation pathway) or C-H bond cleavage | α-cleavage of the triplet ketone |
| Spectroscopic Signature of Benzyl Radical (Transient Absorption) | Bands at ~330 nm and ~540 nm | Bands at ~330 nm and ~540 nm[1] |
The transient absorption spectra of the benzyl radical generated from both precursors are essentially identical, confirming the formation of the same intermediate. However, the initial steps and the presence of other transient species differ, which can be distinguished by time-resolved spectroscopic techniques.
Experimental Protocols
Transient Absorption Spectroscopy
Transient absorption spectroscopy is a powerful technique for studying short-lived intermediates. A typical experimental setup involves a pump pulse (e.g., from a laser) to initiate the photochemical reaction and a delayed probe pulse to measure the absorption of the transient species as a function of wavelength and time.
Generalized Protocol:
-
Prepare a solution of the precursor (this compound or dibenzyl ketone) in the desired solvent.
-
Place the solution in a cuvette and deoxygenate by bubbling with an inert gas (e.g., argon or nitrogen).
-
Excite the sample with a nanosecond or picosecond laser pulse at a wavelength where the precursor absorbs.
-
Record the change in absorbance of the sample over a range of wavelengths using a delayed white-light continuum probe pulse.
-
Repeat the measurement at various time delays between the pump and probe pulses to obtain the transient absorption spectra and kinetics of the intermediates.
Electron Paramagnetic Resonance (EPR) Spectroscopy
EPR spectroscopy is used to detect and characterize species with unpaired electrons, such as radicals and radical ions.
Generalized Protocol for Spin Trapping:
-
Prepare a solution of the precursor and a spin trapping agent (e.g., PBN or DMPO) in a suitable solvent.
-
Irradiate the solution in situ within the EPR cavity using a UV lamp.
-
The short-lived radicals are "trapped" by the spin trap to form a more stable radical adduct.
-
Record the EPR spectrum of the persistent radical adduct. The hyperfine coupling constants of the spectrum provide information about the structure of the trapped radical.
Visualizing Reaction Pathways and Workflows
To better illustrate the processes described, the following diagrams were generated using the DOT language.
Caption: Reaction pathway of this compound photolysis.
Caption: Experimental workflow for intermediate identification.
References
Comparative Reactivity of Benzyltrimethylsilane with Substituted Aryl Halides in Palladium-Catalyzed Cross-Coupling Reactions
Published: December 22, 2025
This guide provides a comparative analysis of the reactivity of benzyltrimethylsilane with various substituted aryl halides in Hiyama-type cross-coupling reactions. The formation of diarylmethanes through this method is a crucial transformation in the synthesis of pharmaceuticals and natural products. This document outlines the reaction's mechanism, presents quantitative data on the influence of different halides and aryl substituents, and provides a detailed experimental protocol for researchers in organic synthesis and drug development.
Introduction and Reaction Mechanism
The palladium-catalyzed cross-coupling of organosilanes with organic halides, known as the Hiyama coupling, is a powerful method for forming carbon-carbon bonds.[1][2] this compound serves as an effective nucleophilic partner in these reactions to create C(sp³)–C(sp²) bonds, yielding diarylmethane structures. A key feature of this reaction is the requirement for an activating agent, typically a fluoride (B91410) source (e.g., TBAF) or a base, to generate a hypervalent silicon species, which is more reactive in the transmetalation step.[1][2]
The generally accepted catalytic cycle for the Hiyama coupling involves three primary steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.[2][3] The reactivity of the aryl halide is a critical factor in this rate-determining step, with the bond strength of Carbon-Halogen typically dictating the reaction rate (C-I < C-Br < C-Cl).[4]
-
Transmetalation: The activated organosilane transfers its organic group (benzyl, in this case) to the palladium center, displacing the halide.[2][3]
-
Reductive Elimination: The two organic ligands on the palladium complex couple, forming the final diarylmethane product and regenerating the Pd(0) catalyst to continue the cycle.[2][3]
Below is a diagram illustrating the catalytic cycle.
Comparative Reactivity Data
The efficiency of the cross-coupling reaction is highly dependent on the nature of the aryl halide, including both the halogen atom and the electronic properties of its substituents.
The reactivity of the aryl halide in the rate-determining oxidative addition step generally follows the order: I > Br > OTf >> Cl.[2][4] Aryl iodides are the most reactive due to their weaker carbon-iodine bond, leading to higher yields and shorter reaction times. Aryl chlorides are typically the least reactive. The data below, adapted from analogous Hiyama couplings of phenyltrimethoxysilane, illustrates this trend.[5]
Table 1: Comparison of Reactivity for Different Aryl Halides
| Entry | Aryl Halide (Ar-X) | Product | Yield (%) |
| 1 | 4-Iodoanisole | 4-Methoxy-4'-methylbiphenyl | 95 |
| 2 | 4-Bromoanisole | 4-Methoxy-4'-methylbiphenyl | 92 |
| 3 | 4-Chloroanisole | 4-Methoxy-4'-methylbiphenyl | 45 |
Conditions: Phenyltrimethoxysilane, aryl halide, Pd(0)-PVP catalyst, NaOH, water, microwave heating at 110°C for 6 min. Data adapted from a closely related system for illustrative purposes.[5]
The electronic nature of the substituents on the aryl halide ring significantly influences the reaction rate. Electron-withdrawing groups (EWGs) enhance the electrophilicity of the carbon atom attached to the halide, facilitating oxidative addition and generally leading to higher yields. Conversely, electron-donating groups (EDGs) can slow down the reaction.
Table 2: Influence of Electronic Effects of Aryl Bromide Substituents
| Entry | Aryl Bromide | Substituent Type | Product | Yield (%) |
| 1 | 4-Bromonitrobenzene | Strong EWG (-NO₂) | Benzyl-4-nitrobenzene | 98 |
| 2 | 4-Bromoacetophenone | Moderate EWG (-COCH₃) | Benzyl-4-acetylbenzene | 95 |
| 3 | Bromobenzene | Neutral (-H) | Diphenylmethane | 90 |
| 4 | 4-Bromotoluene | Weak EDG (-CH₃) | Benzyl-4-methylbenzene | 88 |
| 5 | 4-Bromoanisole | Strong EDG (-OCH₃) | Benzyl-4-methoxybenzene | 85 |
Note: Yields are representative values compiled from typical palladium-catalyzed cross-coupling reactions to illustrate the electronic trend.
Experimental Protocols
This section provides a detailed methodology for a representative Hiyama cross-coupling reaction between this compound and a substituted aryl bromide.
-
Reaction Setup: A 25 mL flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser is placed under a nitrogen atmosphere.
-
Addition of Reagents: To the flask are added 4-bromonitrobenzene (202 mg, 1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (B46781) [Pd₂(dba)₃] (18.3 mg, 0.02 mmol, 2 mol%), and SPhos (16.4 mg, 0.04 mmol, 4 mol%). Anhydrous tetrahydrofuran (B95107) (THF, 5 mL) is added via syringe.
-
Addition of Coupling Partners: The mixture is stirred for 10 minutes at room temperature. This compound (216 µL, 1.2 mmol) is then added, followed by the dropwise addition of a 1.0 M solution of tetrabutylammonium (B224687) fluoride (TBAF) in THF (1.5 mL, 1.5 mmol).
-
Reaction: The reaction mixture is heated to 65 °C and stirred vigorously for 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of 10 mL of deionized water. The aqueous layer is extracted with ethyl acetate (B1210297) (3 x 15 mL).
-
Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude oil is purified by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate gradient) to afford the pure product, 4-benzylnitrotoluene.
-
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
This guide demonstrates that the reactivity of this compound in Hiyama coupling is systematically influenced by the choice of aryl halide and its substitution pattern. Aryl iodides and bromides bearing electron-withdrawing groups are the most effective substrates for this transformation.
References
- 1. Hiyama Coupling [organic-chemistry.org]
- 2. Hiyama coupling - Wikipedia [en.wikipedia.org]
- 3. Transition Metal Catalyzed Hiyama Cross-Coupling: Recent Methodology Developments and Synthetic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. studentsrepo.um.edu.my [studentsrepo.um.edu.my]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Benzyltrimethylsilane: A Guide for Laboratory Professionals
For immediate release:
This document provides essential safety and logistical information for the proper disposal of benzyltrimethylsilane, a flammable organosilane compound used in various research and development applications. This guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and compliance with hazardous waste regulations.
Immediate Safety and Handling
This compound is classified as a flammable liquid.[1][2] It is crucial to handle this chemical in a well-ventilated area, preferably within a fume hood, and away from ignition sources. Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times.
Hazardous Waste Classification
Proper classification of chemical waste is the first step toward safe and compliant disposal. Based on its flammability, this compound is categorized as a hazardous waste.
While a specific U.S. Environmental Protection Agency (EPA) waste code has not been assigned exclusively to this compound, it exhibits the characteristic of ignitability.[3] Therefore, it should be classified under the generic EPA waste code for ignitable liquids.
| Characteristic | EPA Waste Code | Description |
| Ignitability | D001 | Liquids with a flash point below 60°C (140°F). This compound has a flash point of approximately 58-59°C.[1] |
It is imperative to consult with your institution's Environmental Health & Safety (EHS) department to confirm the appropriate waste classification and any local or state-specific disposal regulations.
Disposal Procedure
The following step-by-step procedure outlines the recommended process for the disposal of this compound.
Step 1: Waste Collection
Collect waste this compound in a dedicated, properly labeled hazardous waste container. The container must be made of a compatible material, such as glass or a chemically resistant polymer. Refer to chemical compatibility charts to ensure the container material will not react with the chemical. The container should be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard symbols (e.g., flammable liquid).
Step 2: Segregation
Do not mix this compound with other chemical waste streams unless explicitly permitted by your institution's EHS guidelines. Incompatible chemicals can react violently, leading to fire, explosion, or the release of toxic gases. It should be segregated from oxidizing agents and strong acids.
Step 3: Storage
Store the sealed hazardous waste container in a designated satellite accumulation area within the laboratory. This area should be a cool, dry, and well-ventilated space, away from direct sunlight and sources of ignition. Secondary containment should be used to prevent the spread of material in case of a leak.
Step 4: Arrange for Pickup
Once the waste container is full or is ready for disposal, contact your institution's EHS department to arrange for a hazardous waste pickup. Do not attempt to dispose of this compound down the drain or in regular trash.
Experimental Protocol: Neutralization (If Applicable)
Currently, there are no widely established and validated protocols for the chemical neutralization of this compound for disposal in a standard laboratory setting. Attempting to neutralize or treat this chemical without a specific, approved procedure can be dangerous. Therefore, the primary and recommended method of disposal is through collection and removal by a certified hazardous waste management company arranged by your EHS department.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
Disclaimer: This information is intended as a general guide. Always follow the specific protocols and procedures established by your institution's Environmental Health & Safety department and comply with all local, state, and federal regulations.
References
Personal protective equipment for handling Benzyltrimethylsilane
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents are paramount. This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for Benzyltrimethylsilane, ensuring a secure laboratory environment.
Immediate Safety and Hazard Information
This compound is a flammable liquid that is harmful if swallowed, inhaled, or in contact with skin. It is crucial to handle this chemical with appropriate personal protective equipment (PPE) in a well-ventilated area, away from ignition sources.
Key Hazards:
-
Flammable Liquid and Vapor (H226): Poses a significant fire risk.[1]
-
Harmful if Swallowed (H302), in Contact with Skin (H312), or if Inhaled (H332): Can cause adverse health effects upon exposure.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against the hazards associated with this compound.
| PPE Category | Recommended Equipment | Specification and Use |
| Eye and Face Protection | Safety Goggles or a Face Shield | Must be worn at all times to protect against splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and replace them immediately if compromised. Double gloving can provide extra protection. |
| Body Protection | Flame-Retardant Laboratory Coat | A lab coat made of cotton or other flame-retardant material should be worn and fully buttoned. |
| Footwear | Closed-Toe Shoes | Shoes should fully cover the feet to protect against spills. |
| Respiratory Protection | Use in a Fume Hood | All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational plan minimizes the risk of exposure and accidents.
-
Preparation:
-
Ensure a certified chemical fume hood is operational.
-
Assemble all necessary equipment and reagents.
-
Verify that a spill kit and a Class B fire extinguisher are readily accessible.
-
Don all required PPE as outlined in the table above.
-
-
Handling:
-
Conduct all work with this compound inside the chemical fume hood.
-
Ground all equipment and containers to prevent the buildup of static electricity.
-
Avoid contact with strong oxidizing agents, as this can lead to vigorous reactions.
-
Keep the container tightly closed when not in use.
-
-
Post-Handling:
-
Decontaminate the work area thoroughly.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands and forearms thoroughly with soap and water after removing gloves.
-
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection:
-
Collect all waste containing this compound, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other waste streams unless compatibility has been confirmed.
-
-
Waste Storage:
-
Store the hazardous waste container in a cool, dry, well-ventilated area away from ignition sources and incompatible materials.
-
-
Waste Disposal:
-
Dispose of the hazardous waste through your institution's designated hazardous waste management program.
-
Follow all local, state, and federal regulations for the disposal of flammable and hazardous chemical waste. As an organosilane, it may be subject to specific disposal regulations for this class of compounds.[2]
-
Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C10H16Si |
| Molecular Weight | 164.32 g/mol [3][4] |
| CAS Number | 770-09-2[3][4] |
| Appearance | Liquid[3] |
| Boiling Point | 191 °C[3] |
| Flash Point | 57 °C[3] |
| Density | 0.863 g/mL[3] |
Experimental Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
